ML179
Description
Propriétés
IUPAC Name |
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFABFKUNLDYKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML179, an LRH-1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ML179, a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1 or NR5A2). This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound, offering valuable insights for researchers in nuclear receptor biology and drug discovery.
Introduction to LRH-1 and Inverse Agonism
Liver Receptor Homolog-1 (LRH-1) is a constitutively active nuclear receptor that plays a pivotal role in a multitude of physiological processes, including development, metabolism, and steroidogenesis.[1][2] As a transcription factor, LRH-1 binds to specific DNA sequences, known as response elements, to regulate the expression of target genes.[3][4] Its constitutive activity is maintained through interactions with co-activators.[1]
Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal level of activity. In the context of LRH-1, an inverse agonist like this compound is thought to induce a conformational change in the receptor that leads to the dissociation of co-activators and/or the recruitment of co-repressors, thereby downregulating the transcription of LRH-1 target genes.[1][3][5]
Quantitative Profile of this compound
This compound has been identified as a potent inverse agonist of LRH-1. Its activity has been primarily characterized through cell-based reporter assays. The available quantitative data for this compound and a related inverse agonist, ML180, are summarized below.
| Compound | Target | Assay Type | Metric | Value | Efficacy (Maximal Repression) | Reference |
| This compound | LRH-1 | Luciferase Reporter | IC50 | 320 nM | 40% | [3][4][6] |
| ML180 | LRH-1 | Luciferase Reporter | IC50 | 3.7 µM | 64% | [3][4][6] |
Note: The binding affinity (Kd) of this compound to LRH-1 has not been explicitly reported in the reviewed literature. A detailed protocol for determining the binding affinity using Surface Plasmon Resonance (SPR) is provided in the Experimental Protocols section.
Mechanism of Action of this compound
The primary mechanism of action of this compound as an LRH-1 inverse agonist involves the modulation of the receptor's transcriptional activity. This is achieved by altering the balance of co-regulator interactions with the LRH-1 ligand-binding domain (LBD).
Signaling Pathway
The canonical signaling pathway of LRH-1 involves its binding to a response element on the DNA and recruiting co-activator proteins to initiate transcription of target genes. This compound disrupts this process.
In its basal state, LRH-1 is bound to DNA and recruits co-activators, leading to the transcription of target genes like Cyclin D1 and Cyclin E1, which promote cell proliferation.[7] When this compound binds to the LRH-1 ligand-binding domain, it is hypothesized to induce a conformational change that causes the dissociation of co-activators and the recruitment of co-repressors, such as the Small Heterodimer Partner (SHP).[1][3] This switch in co-regulator interaction leads to the repression of target gene transcription.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound and other LRH-1 inverse agonists.
Luciferase Reporter Gene Assay for LRH-1 Inverse Agonism
This assay is the primary method for quantifying the inverse agonist activity of compounds on LRH-1.
Objective: To measure the dose-dependent inhibition of LRH-1 constitutive activity by a test compound.
Materials:
-
Cell Line: HEK293T cells[3]
-
Plasmids:
-
An expression vector for full-length human LRH-1 (e.g., in a pSport6 vector).[3]
-
A luciferase reporter plasmid containing a promoter with LRH-1 response elements (e.g., Cyp19-Aromatase promoter).[3]
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).
-
-
Transfection Reagent: FuGene6 or similar lipid-based transfection reagent.[3]
-
Assay Plate: 384-well white, clear-bottom tissue culture plates.
-
Lysis and Luciferase Detection Reagents: Commercially available kits (e.g., Bright-Lite Plus).[3]
-
Test Compound: this compound or other potential inverse agonists.
Workflow Diagram:
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Perform a reverse transfection in a 10 cm plate with approximately 3x10^6 cells.[3]
-
Prepare a transfection mix containing the LRH-1 expression plasmid (e.g., 7µg total DNA) and the luciferase reporter plasmid, along with a transfection reagent like FuGene6 at a 1:3 DNA to lipid ratio.[3]
-
Incubate the cells with the transfection mix for 24 hours.[3]
-
-
Assay Plating:
-
Following transfection, detach and count the cells.
-
Plate the cells into 384-well plates at a density of 10,000 cells per well.[3]
-
-
Compound Treatment:
-
After a 4-hour incubation to allow cell attachment, treat the cells with a serial dilution of the test compound (this compound) or DMSO as a vehicle control.[3]
-
-
Incubation and Lysis:
-
Incubate the plates for 20 hours at 37°C.[3]
-
Add a lytic luciferase detection reagent to each well.
-
-
Data Acquisition and Analysis:
-
Measure the luciferase activity (luminescence) using a plate reader.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if used).
-
Plot the normalized luminescence against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value and the maximal repression.
-
Quantitative PCR (qPCR) for Target Gene Expression
This assay is used to confirm that the inverse agonist activity observed in the reporter assay translates to the repression of endogenous LRH-1 target genes.
Objective: To measure the change in mRNA levels of LRH-1 target genes (e.g., Cyclin D1, Cyclin E1) in response to this compound treatment.
Materials:
-
Cell Line: A cell line endogenously expressing LRH-1 (e.g., certain breast or pancreatic cancer cell lines).
-
RNA Isolation Kit: Commercially available kit for total RNA extraction.
-
Reverse Transcription Kit: For the synthesis of cDNA from RNA.
-
qPCR Master Mix: Containing SYBR Green or a probe-based detection system.
-
Primers: Specific for the target genes (e.g., Cyclin D1, Cyclin E1) and a housekeeping gene for normalization (e.g., GAPDH).
-
qPCR Instrument: A real-time PCR detection system.
Protocol:
-
Cell Treatment:
-
Plate the cells and treat with this compound at a concentration around its IC50 and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
This biophysical assay can be used to determine the binding affinity (Kd) of this compound to LRH-1.
Objective: To measure the association and dissociation rates of this compound binding to immobilized LRH-1 protein to calculate the equilibrium dissociation constant (Kd).
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: (e.g., CM5 chip).
-
Immobilization Reagents: Amine coupling kit (EDC, NHS).
-
Purified LRH-1 Protein: Ligand-binding domain (LBD) or full-length protein.
-
Test Compound: this compound.
-
Running Buffer: A suitable buffer for the interaction analysis.
Workflow Diagram:
Protocol:
-
Immobilization of LRH-1:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified LRH-1 protein to covalently immobilize it on the chip surface.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface to measure the association phase.
-
Switch to running buffer to measure the dissociation phase.
-
Regenerate the sensor surface between each concentration to remove any bound compound.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound is a valuable tool for studying the biology of LRH-1 and serves as a lead compound for the development of therapeutics targeting diseases where LRH-1 activity is implicated, such as certain types of cancer.[3][8] This guide has provided a detailed overview of its mechanism of action, quantitative data, and the experimental protocols necessary for its characterization. Further studies, particularly those focused on its binding kinetics and its interaction with the full spectrum of LRH-1 co-regulators, will continue to refine our understanding of this potent inverse agonist.
References
- 1. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological LRH-1/Nr5a2 inhibition limits pro-inflammatory cytokine production in macrophages and associated experimental hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy between LRH-1 and beta-catenin induces G1 cyclin-mediated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Function of ML179: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML179, also identified as SR-1309 and CID-45100448, is a potent and selective small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. This document provides a comprehensive technical overview of the cellular function of this compound, detailing its mechanism of action, its impact on key signaling pathways, and its effects on cellular processes, particularly in the context of cancer biology. This guide synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound and its Target: LRH-1
This compound is a synthetic, non-phospholipid small molecule that has been identified as a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1).[1][2][3] LRH-1 is a constitutively active orphan nuclear receptor that plays a critical role in a multitude of physiological processes, including development, metabolism, and steroidogenesis.[3] It functions as a monomeric DNA-binding transcription factor, recognizing specific response elements in the promoter regions of its target genes.
In the context of pathology, particularly cancer, LRH-1 has emerged as a significant therapeutic target. It is often overexpressed in various malignancies, including breast, pancreatic, and gastrointestinal cancers, where it contributes to cell proliferation, migration, and invasion.[3] this compound, by inhibiting the constitutive activity of LRH-1, presents a promising avenue for therapeutic intervention in these diseases.
Mechanism of Action of this compound
As an inverse agonist, this compound binds to the ligand-binding domain of LRH-1 and induces a conformational change that promotes the recruitment of co-repressors and/or prevents the binding of co-activators. This action effectively represses the basal transcriptional activity of LRH-1, leading to the downregulation of its target genes. The primary mechanism of this compound is the direct inhibition of LRH-1's ability to drive the expression of genes involved in cell cycle progression and other cancer-promoting processes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound in cellular assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | 320 nM | HEK293T | LRH-1 Reporter Assay | [1] |
Table 2: Effect of this compound on LRH-1 Target Gene Expression
| Target Gene | Effect of this compound Treatment | Cell Line | Assay Type | Reference |
| CYP19 (Aromatase) | Downregulation | Huh7 | qPCR | [4] |
| SHP (Small Heterodimer Partner) | Downregulation | Huh7 | qPCR | [4] |
| Haptoglobin | Repression of cytokine-induced expression | Huh7 | qPCR | [2] |
| Serum Amyloid A1 (SAA1) | Repression of cytokine-induced expression | Huh7 | qPCR | [2] |
| Serum Amyloid A4 (SAA4) | Repression of cytokine-induced expression | Huh7 | qPCR | [2] |
| Cyclin D1 | Downregulation | Hepatic Cells | qPCR | [4] |
| Cyclin E1 | Downregulation | Hepatic Cells | qPCR | [4] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC50 | Assay Type | Reference |
| MDA-MB-231 (ER-negative breast cancer) | Data on dose-dependent inhibition available, specific IC50 not consistently reported. | Cell Proliferation Assay | [5][6][7][8] |
Signaling Pathways Modulated by this compound
By inhibiting LRH-1, this compound influences several critical cellular signaling pathways implicated in cancer progression.
Cell Cycle Regulation
LRH-1 is known to promote cell proliferation by upregulating the expression of key cell cycle regulators, including Cyclin D1 and Cyclin E1. This compound's inhibition of LRH-1 leads to the downregulation of these cyclins, resulting in cell cycle arrest and a subsequent reduction in cancer cell proliferation.[4]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer. LRH-1 can interact with β-catenin, a key effector of this pathway, to enhance the transcription of Wnt target genes that promote tumorigenesis.[9][10][11][12] By inhibiting LRH-1, this compound can potentially disrupt this synergistic interaction, thereby attenuating the pro-cancerous effects of aberrant Wnt signaling.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the function of this compound.
LRH-1 Luciferase Reporter Assay
This assay is used to quantify the inverse agonist activity of this compound on LRH-1.
Principle: HEK293T cells are co-transfected with an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., the CYP19/aromatase promoter). In the presence of constitutively active LRH-1, luciferase is expressed. The addition of an inverse agonist like this compound will inhibit LRH-1 activity, leading to a dose-dependent decrease in luciferase signal.
Protocol Outline:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a suitable density.
-
Transfection: Co-transfect cells with the LRH-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[13][14][15]
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to measure the effect of this compound on the mRNA levels of LRH-1 target genes.
Principle: Cells that endogenously express LRH-1 (e.g., Huh7, MDA-MB-231) are treated with this compound. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of specific target genes are quantified using real-time PCR with gene-specific primers.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using cDNA, gene-specific primers for the target genes (e.g., CYP19, SHP, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization, and a fluorescent dye (e.g., SYBR Green) or probe.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[16]
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
Principle: Cancer cells (e.g., MDA-MB-231) are seeded in a multi-well plate and treated with a range of this compound concentrations. After a set incubation period, cell viability or proliferation is assessed using various methods, such as MTT, WST-1, or cell counting.
Protocol Outline:
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, add serial dilutions of this compound.
-
Incubation: Incubate for a period of 48-72 hours.
-
Viability/Proliferation Measurement: Add a reagent such as MTT or WST-1 and measure the absorbance, or count the cells using a cell counter.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 for cell growth inhibition.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of LRH-1 and a promising lead compound for the development of novel therapeutics targeting cancers and other diseases where LRH-1 is implicated. Its ability to potently and selectively inhibit LRH-1 activity leads to the downregulation of key genes involved in cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for further investigation into the cellular mechanisms of this compound and its potential clinical applications. Further research is warranted to fully elucidate the dose-response relationships of this compound on a wider range of LRH-1 target genes and to explore its efficacy in in vivo models of cancer.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Synergistic inhibition of the growth of MDA-MB-231 cells in triple-negative breast cancer by salinomycin combined with 17-AAG and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Wnt/β‐catenin signalling on proliferation and differentiation of apical papilla stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin signaling plays an ever-expanding role in stem cell self-renewal, tumorigenesis and cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Nuclear Receptor 5A2 (NR5A2)
An In-depth Technical Guide to ML179 as a Chemical Probe for NR5A2
Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), also known as Liver Receptor Homolog-1 (LRH-1), is an orphan nuclear receptor that plays a critical role as a transcription factor in a variety of biological processes.[1] It is essential during early embryonic development, particularly for the stem-like properties of the epiblast and for the proper formation of endoderm-derived organs like the liver and pancreas.[1][2] NR5A2 binds to DNA as a monomer and regulates the expression of target genes involved in cholesterol and bile acid synthesis, as well as morphogenesis.[1]
NR5A2's involvement extends to the regulation of cell proliferation, differentiation, and pluripotency.[3][4][5] It has been identified as a key node in the regulatory networks that control the fate of neural stem cells, synchronizing cell-cycle exit with the induction of neurogenesis.[3][6] Furthermore, NR5A2 has been implicated in the progression of several types of cancer, where its role can be context-dependent. For instance, it can promote malignancy in cutaneous squamous cell carcinoma through the Wnt/β-catenin signaling pathway, while in nervous system malignancies, high expression levels of NR5A2 are associated with a favorable prognosis, suggesting a tumor-suppressor role.[7][8] Given its diverse and critical functions, NR5A2 is a significant target for therapeutic intervention.
This compound: A Chemical Probe for NR5A2
This compound is a small molecule identified as an inverse agonist for NR5A2.[9] As a chemical probe, it serves as a critical tool for researchers to selectively modulate the activity of NR5A2, enabling the study of its biological functions and its potential as a drug target. Chemical probes like this compound are essential for validating the roles of proteins in cellular and in vivo systems. The discovery of this compound provides a means to pharmacologically inhibit NR5A2 activity and investigate the downstream consequences.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Probe ID | Compound ID | SID | Potency (µM) | Activity | Stability |
| PROBE #2 | This compound | 92092843 | 3.9 | Inverse Agonist | > 48 hr |
Data sourced from the NIH Molecular Libraries Program Probe Reports.[9]
Table 2: Selectivity and Off-Target Profile
Information regarding the comprehensive selectivity profile of this compound against a broad panel of targets (e.g., other nuclear receptors, kinases) is not detailed in the provided search results. For a chemical probe, high selectivity is crucial to ensure that observed biological effects are due to the modulation of the intended target, NR5A2, and not off-target activities.
Table 3: Physicochemical and Pharmacokinetic Properties
Detailed in vivo pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not available in the provided search results. Such data is critical for assessing a probe's suitability for in vivo studies.
Mandatory Visualizations
NR5A2 Signaling Pathways
Caption: Simplified signaling network of NR5A2, showing key upstream regulators and downstream cellular processes.
Experimental Workflow for Probe Characterization
Caption: General workflow for the identification and characterization of a chemical probe like this compound.
This compound Chemical Probe Properties
Caption: Summary of the core properties and characteristics of this compound as a chemical probe for NR5A2.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments used to characterize this compound are typically found in the primary publication's supplementary information. Below are representative methodologies for the key assays used in the validation of such a probe.
Dual-Luciferase Reporter Assay for NR5A2 Activity
This assay is used to measure the ability of a compound to modulate the transcriptional activity of NR5A2 in a cellular context.[10]
Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a Firefly luciferase gene downstream of a promoter with NR5A2 response elements. The second is a control plasmid containing a Renilla luciferase gene under a constitutive promoter, used to normalize for transfection efficiency and cell viability.[11] An inverse agonist like this compound will decrease the basal luciferase signal.
Methodology:
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T or a relevant cell line like HepG2) in 96-well plates.
-
Transfect cells with an expression vector for full-length NR5A2, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 20-24 hours to allow for receptor and reporter expression.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 20-24 hours.[10]
-
-
Lysis and Luminescence Reading:
-
Remove the medium and wash the cells with PBS.
-
Add 1X passive lysis buffer to each well and incubate for 5-15 minutes at room temperature to lyse the cells.[12]
-
Add the Firefly luciferase assay substrate to the lysate and measure the luminescence using a luminometer.[12]
-
Subsequently, add the Stop & Glo® reagent (which quenches the Firefly signal and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[12]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
-
Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
TSA is a biophysical technique used to determine the thermal stability of a protein and assess ligand binding.[13] Binding of a ligand like this compound typically stabilizes the target protein, resulting in an increase in its melting temperature (Tm).[14]
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence.[14][15] The temperature at which 50% of the protein is unfolded is the Tm.
Methodology:
-
Preparation:
-
Prepare a solution of purified recombinant NR5A2 protein at a working concentration (e.g., 2-5 µM) in a suitable assay buffer.[16]
-
Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).
-
Prepare serial dilutions of this compound and a vehicle control.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, mix the NR5A2 protein solution, the SYPRO Orange dye, and the different concentrations of this compound or vehicle control.
-
Seal the plate to prevent evaporation.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.[15]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate melting curves.
-
The Tm is the midpoint of the transition in the melting curve, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the protein in the presence of this compound. A positive ΔTm indicates ligand binding and stabilization.
-
Conclusion
This compound serves as a valuable chemical probe for investigating the biological roles of the nuclear receptor NR5A2. Its characterization as an inverse agonist with micromolar potency in cellular assays provides a foundation for its use in target validation studies.[9] However, for its optimal use as a probe, particularly in complex biological systems or in vivo models, a comprehensive public profile of its selectivity against other nuclear receptors and off-targets, as well as detailed pharmacokinetic data, would be highly beneficial. The experimental protocols and conceptual frameworks provided here offer a guide for researchers utilizing this compound to dissect the multifaceted functions of NR5A2.
References
- 1. uniprot.org [uniprot.org]
- 2. The nuclear hormone receptor family member NR5A2 controls aspects of multipotent progenitor cell formation and acinar differentiation during pancreatic organogenesis | Development | The Company of Biologists [journals.biologists.com]
- 3. Nuclear receptor NR5A2 controls neural stem cell fate decisions during development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NR5A2 connects zygotic genome activation to the first lineage segregation in totipotent embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR5A2 connects zygotic genome activation to the first lineage segregation in totipotent embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NR5A2 promotes malignancy progression and mediates the effect of cisplatin in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear receptor NR5A2 negatively regulates cell proliferation and tumor growth in nervous system malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Table, Probe Chemical Characterization]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eastport.cz [eastport.cz]
- 12. assaygenie.com [assaygenie.com]
- 13. criver.com [criver.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
The Discovery and Characterization of ML179: A Potent Inverse Agonist of Liver Receptor Homolog-1 (LRH-1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML179 is a potent and selective small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. Identified through a high-throughput screening campaign, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of LRH-1. This document provides a comprehensive technical overview of the discovery, characterization, and methodologies associated with this compound, intended for researchers in oncology, metabolic diseases, and drug discovery.
Introduction
Liver Receptor Homolog-1 (LRH-1) is a constitutively active nuclear receptor that plays a critical role in the regulation of development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[1] Dysregulation of LRH-1 activity has been implicated in various diseases, including cancer, particularly estrogen receptor (ER)-negative breast cancer, and metabolic disorders.[2][3] As a key transcriptional regulator, LRH-1 represents a promising therapeutic target. The discovery of this compound as a potent inverse agonist provides a powerful tool to probe the function of LRH-1 and to explore its therapeutic potential.[2]
Discovery and Physicochemical Properties
This compound was identified through a center-based initiative aimed at discovering novel inverse agonists for LRH-1.[2] The screening cascade involved a series of biochemical and cell-based assays designed to identify compounds that inhibit the transcriptional activity of LRH-1.[4]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | C₂₁H₂₅F₃N₄O₂ |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 1883548-87-5 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| PubChem CID | 45100448 |
Biological Activity and Characterization
This compound exhibits potent and selective inverse agonist activity against LRH-1. Its biological effects have been characterized in a variety of in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay | Human LRH-1 | HEK293T | IC₅₀ | 320 nM | [2][4] |
| Luciferase Reporter Assay | Human LRH-1 | HEK293T | Maximum Repression | 40% | [2][4] |
| Cell Proliferation Assay | - | MDA-MB-231 | Anti-proliferative Activity | Demonstrated | [2][4] |
Signaling Pathway of LRH-1
LRH-1 functions as a monomer and binds to specific DNA sequences known as LRH-1 response elements in the promoter regions of its target genes. In its constitutively active state, LRH-1 recruits coactivators to initiate gene transcription. As an inverse agonist, this compound is hypothesized to bind to the ligand-binding domain of LRH-1, inducing a conformational change that leads to the dissociation of coactivators and/or the recruitment of corepressors, thereby repressing the transcription of LRH-1 target genes.
Caption: LRH-1 signaling and the mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for the key assays used in the characterization of this compound. These are based on standard laboratory practices and the information available in the public domain.
LRH-1 Luciferase Reporter Gene Assay
This assay is used to determine the functional potency of compounds as agonists or inverse agonists of LRH-1. It measures the ability of a compound to modulate the LRH-1-mediated transcription of a luciferase reporter gene.
Principle: HEK293T cells are co-transfected with an expression vector for full-length human LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., the Cyp19 promoter).[4] In the presence of an inverse agonist like this compound, LRH-1 activity is repressed, leading to a decrease in luciferase expression and a corresponding reduction in luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Co-transfect the cells with the LRH-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations.
-
Add the compound dilutions to the transfected cells. Include a DMSO vehicle control.
-
Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.[5]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
MDA-MB-231 Cell Proliferation (MTT) Assay
This assay is used to assess the effect of this compound on the proliferation of the ER-negative breast cancer cell line, MDA-MB-231.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well.[6]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the anti-proliferative effect.
-
Experimental and Logical Workflows
The discovery and characterization of this compound followed a logical progression from initial high-throughput screening to more detailed mechanistic studies.
Caption: High-throughput screening workflow for the discovery of this compound.
Conclusion
This compound is a well-characterized inverse agonist of LRH-1 that serves as a critical tool for studying the biology of this nuclear receptor. Its potency and selectivity make it a valuable probe for investigating the role of LRH-1 in cancer and metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies and for those interested in the discovery and development of novel nuclear receptor modulators. Further studies with this compound and its analogs will continue to shed light on the therapeutic potential of targeting LRH-1.
References
- 1. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Proliferation assay [bio-protocol.org]
ML179: A Technical Guide to its Role in Gene Expression Regulation via LRH-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ML179, a small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. While direct comprehensive transcriptomic and proteomic data on this compound is limited, this document synthesizes the available information on this compound and extensively leverages the well-documented role of its target, LRH-1, to elucidate its mechanism and potential impact on gene expression.
Core Mechanism of Action: Inverse Agonism of LRH-1
This compound functions as an inverse agonist of LRH-1, a transcription factor pivotal in development, metabolism, and various diseases, including cancer.[1] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of its target receptor. LRH-1 is known to be constitutively active, and this compound attenuates this basal level of transcriptional activation.[1]
Impact on Gene Expression: From Direct Evidence to Inferred Pathways
The primary mechanism by which this compound regulates gene expression is through the inhibition of LRH-1's transcriptional activity. This has been demonstrated for a number of LRH-1 target genes.
Quantitative Data on this compound-Mediated Gene Expression Changes
Direct quantitative data on the effect of this compound on gene expression is available from studies in the human hepatocellular carcinoma cell line, Huh7. In the context of cytokine-induced inflammation, this compound has been shown to repress the expression of key acute-phase response genes.
| Cell Line | Treatment | Target Gene | Fold Change in Expression | Reference |
| Huh7 | This compound (10 µM) + IL-1β (3nM) + IL-6 (3nM) | Haptoglobin (Hp) | Repressed to control levels | [2] |
| Huh7 | This compound (10 µM) + IL-1β (3nM) + IL-6 (3nM) | Serum Amyloid A1 (SAA1) | Repressed to control levels | [2] |
| Huh7 | This compound (10 µM) + IL-1β (3nM) + IL-6 (3nM) | Serum Amyloid A4 (SAA4) | Repressed to control levels | [2] |
Inferred Gene Regulatory Networks based on LRH-1 Function
Given that this compound acts as an LRH-1 inverse agonist, its broader impact on gene expression can be inferred from the known transcriptional roles of LRH-1 in various cellular contexts.
2.2.1. Regulation of Cell Proliferation and Cancer Progression:
LRH-1 is implicated in the progression of several cancers, including those of the breast, pancreas, and colon.[1] It promotes cell proliferation by regulating the expression of key cell cycle genes. Therefore, this compound is expected to counter these effects.
-
Breast Cancer: LRH-1 regulates genes involved in estrogen receptor α (ERα) signaling and cell cycle progression.[3][4][5][6] It has been shown to directly repress the transcription of the cell cycle inhibitor CDKN1A (p21).[3] By inhibiting LRH-1, this compound may lead to the upregulation of CDKN1A, thereby suppressing the proliferation of breast cancer cells.[3]
-
Hepatocellular Carcinoma (HCC): In liver cancer, LRH-1 has been found to upregulate the expression of c-myc and cyclin E1, while suppressing p21.[7] this compound, by antagonizing LRH-1, could potentially reverse these expression changes and inhibit HCC cell growth.[7]
-
Pancreatic and Intestinal Cancer: LRH-1 interacts with the Wnt/β-catenin signaling pathway to induce genes that stimulate cell-cycle progression, such as cyclin D1, cyclin E1, and c-Myc.[8] This suggests that this compound could be a valuable tool for studying and potentially treating these malignancies.
2.2.2. Modulation of Inflammatory Responses:
LRH-1 plays a complex, context-dependent role in inflammation.[1][9] It can exert both pro- and anti-inflammatory effects.
-
Hepatic Acute-Phase Response: LRH-1 acts as a negative regulator of the hepatic acute-phase response by antagonizing the C/EBP signaling pathway, thereby inhibiting the expression of genes like haptoglobin and serum amyloid A.[10] The observed repression of these genes by this compound aligns with this known function of LRH-1.[2]
-
Macrophage-Mediated Inflammation: In macrophages, pharmacological inhibition of LRH-1 has been shown to limit the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β.[11] This suggests that this compound could have anti-inflammatory effects in certain contexts.
Signaling Pathways Modulated by this compound through LRH-1 Inhibition
The following diagrams illustrate the key signaling pathways where LRH-1 is a critical regulator. As an inverse agonist, this compound is predicted to suppress the LRH-1-mediated transcriptional outputs in these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Lines:
-
Huh7 (human hepatocellular carcinoma)
-
MCF-7 (human breast adenocarcinoma, ERα-positive)
-
MDA-MB-231 (human breast adenocarcinoma, triple-negative)
-
-
Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
For inflammatory stimulation, add cytokines such as IL-1β (3 nM) and IL-6 (3 nM) to the medium along with this compound or DMSO.
-
Incubate for the desired time period (e.g., 18-24 hours).
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is adapted from the methods used to generate the quantitative data presented in Section 2.1.[2]
-
RNA Isolation:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.
-
Perform the qPCR reaction in a real-time PCR system.
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
To determine if this compound affects the binding of LRH-1 to the promoter regions of its target genes, a ChIP assay can be performed.
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound or DMSO as described in section 4.1.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
-
Chromatin Shearing:
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight with an antibody specific for LRH-1 or a control IgG.
-
Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the samples.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative LRH-1 target genes.
-
Conclusion
This compound presents a valuable chemical probe for investigating the multifaceted roles of LRH-1 in health and disease. As an inverse agonist, it provides a means to specifically inhibit the constitutive activity of this nuclear receptor, allowing for the detailed study of its impact on gene expression. While direct, large-scale 'omic' data for this compound is still emerging, the extensive knowledge of LRH-1 biology provides a strong foundation for predicting its effects on various signaling pathways and cellular processes. The experimental protocols detailed in this guide offer a robust framework for researchers to further unravel the therapeutic potential of targeting the LRH-1 signaling axis with molecules like this compound.
References
- 1. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LRH-1 controls proliferation in breast tumor cells by regulating CDKN1A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRH-1 governs vital transcriptional programs in endocrine-sensitive and -resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orphan Nuclear Receptor LRH-1 and ERα Activate GREB1 Expression to Induce Breast Cancer Cell Proliferation | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological LRH-1/Nr5a2 inhibition limits pro-inflammatory cytokine production in macrophages and associated experimental hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of ML179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML179 is a potent and selective small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a key transcriptional regulator involved in a multitude of physiological processes, including development, metabolism, and steroidogenesis. Its dysregulation has been implicated in the pathogenesis of various diseases, notably cancer. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized to elucidate these interactions. All quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound acts by binding to the ligand-binding domain of LRH-1, inducing a conformational change that promotes the recruitment of corepressors and inhibits the transcriptional activity of the receptor.[1] This inhibitory action on a constitutively active nuclear receptor makes this compound a valuable tool for studying LRH-1 function and a potential therapeutic agent for diseases driven by aberrant LRH-1 signaling, such as certain types of breast, pancreatic, and colon cancers.[1]
Mechanism of Action of this compound
As an inverse agonist, this compound suppresses the basal transcriptional activity of LRH-1.[1] LRH-1 typically functions by binding to specific DNA sequences, known as LRH-1 response elements (LRHREs), in the promoter regions of its target genes, thereby activating their transcription.[2] By inhibiting LRH-1, this compound effectively downregulates the expression of these target genes. The primary mechanism of this compound is therefore the repression of LRH-1-mediated gene transcription.
Downstream Targets of this compound
The downstream effects of this compound are a direct consequence of its inhibition of LRH-1. The following sections detail the key genes and proteins whose expression or activity is modulated by this compound.
Cell Cycle Regulators
LRH-1 is a known promoter of cell proliferation, and its inhibition by this compound leads to the downregulation of key cell cycle proteins.
-
Cyclin D1 (CCND1) and Cyclin E1 (CCNE1): These proteins are critical for the G1/S phase transition of the cell cycle. LRH-1 directly activates their transcription.[1] Overexpression of c-Myc, another LRH-1 target, can also induce cyclin D1 expression.[3]
-
c-Myc: A proto-oncogene that plays a central role in cell cycle progression, apoptosis, and cellular transformation. LRH-1 upregulates c-Myc expression.[1]
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that acts as a tumor suppressor by halting the cell cycle. In some contexts, LRH-1 has been shown to repress the expression of CDKN1A.[4] Therefore, treatment with an LRH-1 inverse agonist like this compound would be expected to increase CDKN1A expression, contributing to cell cycle arrest.
Steroidogenesis and Metabolism
LRH-1 is a key regulator of steroid hormone biosynthesis and metabolic pathways.
-
Aromatase (CYP19A1): This enzyme catalyzes the final and rate-limiting step in estrogen biosynthesis. LRH-1 directly binds to the promoter of the CYP19A1 gene and stimulates its transcription.[5][6][7][8] Inhibition of LRH-1 by this compound leads to decreased aromatase expression and consequently reduced estrogen production.
Other Key Targets
-
Acute Phase Response Genes: this compound has been shown to repress the expression of acute phase response genes such as haptoglobin (Hp), serum amyloid A1 (SAA1), and serum amyloid A4 (SAA4).
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity and its effects on downstream targets.
| Target | Parameter | Value | Cell Line/System | Reference |
| LRH-1 | IC50 | 320 nM | HEK293T cells | [9] |
Further dose-response studies are required to quantify the precise effects of this compound on the expression levels of its various downstream target genes.
Signaling Pathways Modulated by this compound
By targeting LRH-1, this compound influences several critical signaling pathways implicated in cancer and other diseases.
Wnt/β-catenin Signaling Pathway
LRH-1 is known to interact with and enhance the transcriptional activity of β-catenin, a key effector of the Wnt signaling pathway.[1][10][11][12] This interaction promotes the expression of Wnt target genes, including c-Myc and Cyclin D1. By inhibiting LRH-1, this compound can disrupt this synergistic activity and downregulate the Wnt/β-catenin pathway.
References
- 1. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRH-1 and PTF1-L coregulate an exocrine pancreas-specific transcriptional network for digestive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myc induces cyclin D1 expression in the absence of de novo protein synthesis and links mitogen-stimulated signal transduction to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Melatonin suppresses aromatase expression and activity in breast cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatase overexpression induces malignant changes in estrogen receptor α negative MCF-10A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase expression and role of estrogens in male gonad : a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatase-induced endogenous estrogen promotes tumour metastasis through estrogen receptor-α/matrix metalloproteinase 12 axis activation in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. AhR and Wnt/β-Catenin Signaling Pathways and Their Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
The Impact of G6PD Inhibition on Metabolic Pathways: A Technical Guide
A Note on the Subject Compound: Initial literature searches for "ML179" did not yield specific data related to the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) or its effects on metabolic pathways. Therefore, this guide will focus on the well-characterized effects of G6PD inhibition as a mechanism of action, utilizing data from potent and selective G6PD inhibitors such as G6PDi-1 and the natural compound Polydatin as illustrative examples. This approach provides a comprehensive overview of the metabolic consequences of targeting this critical enzyme for researchers, scientists, and drug development professionals.
Executive Summary
Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the production of NADPH and pentose sugars for nucleotide biosynthesis.[1] Inhibition of G6PD presents a compelling therapeutic strategy in various disease contexts, notably in oncology and immunology, by disrupting cellular redox balance and biosynthetic capacity. This document provides an in-depth technical overview of the metabolic consequences of G6PD inhibition, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action: Targeting the Pentose Phosphate Pathway
The primary role of the PPP is anabolic, generating reducing equivalents in the form of NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate.[2] G6PD catalyzes the first committed step in the oxidative branch of the PPP: the dehydrogenation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[3]
Inhibitors of G6PD, such as G6PDi-1, act by binding to the enzyme and preventing its catalytic activity.[4][5] G6PDi-1 has been shown to be a reversible and non-competitive inhibitor of human G6PD.[4][5] This blockade has profound downstream effects on cellular metabolism:
-
Depletion of NADPH: As the primary source of cytosolic NADPH, G6PD inhibition leads to a significant decrease in the NADPH pool and a corresponding increase in the NADP+ pool, thereby altering the cellular NADP+/NADPH ratio.[4]
-
Increased Oxidative Stress: NADPH is essential for the regeneration of reduced glutathione (GSH), a key antioxidant, by glutathione reductase. A diminished NADPH supply compromises the cell's ability to detoxify reactive oxygen species (ROS), leading to increased oxidative stress.[6]
-
Disruption of Biosynthesis: NADPH is also a critical cofactor in the reductive biosynthesis of fatty acids and cholesterol.
-
Impaired Nucleotide Synthesis: The PPP is a source of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2]
These metabolic shifts can selectively impact cells with high proliferation rates or those under significant oxidative stress, such as cancer cells or activated immune cells.[4][6]
Figure 1: Mechanism of G6PD Inhibition in the Pentose Phosphate Pathway.
Quantitative Data on G6PD Inhibitors
The following tables summarize the quantitative effects of G6PD inhibitors on enzyme activity and cellular metabolic parameters.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 | Inhibition Type | Reference |
| G6PDi-1 | Human G6PD | 0.07 µM (70 nM) | Reversible, Non-competitive | [5][7] |
| G6PDi-1 | Astrocyte Lysate G6PDH | 100 nM | - | [8] |
| DHEA | Human G6PD | 9 µM | Uncompetitive | [4] |
Table 2: Cellular Effects of G6PDi-1
| Cell Line | Parameter | Concentration | Effect | Reference |
| HepG2 | 6-phosphogluconate (6-pg) levels | ~13 µM (IC50) | Dose-dependent decrease | [4] |
| Mouse CD8+ T cells | NADP+/NADPH ratio | 10 µM | Increase | [5] |
| Activated CD8+ T cells | NADPH levels | 5-50 µM | Dose-dependent decrease | [4] |
| Activated CD8+ T cells | NADP+ levels | 5-50 µM | Dose-dependent increase | [4] |
| Human Neutrophils | Oxidative Burst | 50 µM | Suppression | [4] |
| PANC-1 (matrix-detached) | NADPH/NADP+ ratio | - | Reduction | [9] |
| PANC-1 (matrix-detached) | ROS levels | - | Elevation | [9] |
Table 3: Cellular Effects of Polydatin
| Cell Line | Parameter | Concentration | Effect | Reference |
| UMSCC103 | Cell Viability | 20 µM (48h) | ~50% reduction | [10] |
| UMSCC103 | Cell Invasion | - | Dose-dependent inhibition | [6] |
| RPMI 8226 (Multiple Myeloma) | Cell Viability (IC50) | 131 µM (24h), 93 µM (48h) | - | [11] |
| SAOS-2 & U2OS (Osteosarcoma) | Intracellular ROS | 100-200 µM | ~2-3 fold increase | [12] |
| SAOS-2 & U2OS (Osteosarcoma) | Glutathione (GSH) | 100-200 µM | Depletion | [12] |
Experimental Protocols
G6PD Activity Assay (Spectrophotometric)
This protocol is adapted from standard quantitative assays for G6PD activity.[13][14]
Principle: The rate of NADPH production from the G6PD-catalyzed oxidation of glucose-6-phosphate is measured by the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer with temperature control (37°C)
-
UV-transparent cuvettes
-
Cell lysate or purified enzyme
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Glucose-6-phosphate (G6P) solution
-
NADP+ solution
-
G6PD inhibitor (e.g., G6PDi-1) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, G6P, and NADP+ in a cuvette.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
To measure inhibition, add the desired concentration of the G6PD inhibitor to the reaction mixture and incubate for a defined period. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate the reaction by adding the cell lysate or purified enzyme to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes).
-
The rate of reaction (ΔAbs/min) is proportional to the G6PD activity.
-
Calculate the percent inhibition relative to the vehicle control.
Figure 2: Experimental workflow for a spectrophotometric G6PD activity assay.
Cellular NADP+/NADPH Quantification
This protocol is based on commercially available kits and published methodologies.[6]
Principle: The assay measures the total NADP (NADP+ and NADPH) and the NADPH concentration separately. The NADP+ concentration is then calculated by subtracting the NADPH from the total NADP.
Materials:
-
Cultured cells
-
G6PD inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Extraction Buffer (provided with kit, typically acidic for NADP+ and basic for NADPH)
-
NADP+/NADPH quantification kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the G6PD inhibitor at various concentrations for the desired time. Include a vehicle control.
-
Cell Lysis and Extraction:
-
For Total NADP/NADPH : Wash cells with cold PBS and lyse with the provided extraction buffer.
-
For NADPH only : To selectively degrade NADP+, the extraction buffer is typically basic, or the lysate is heated.
-
-
Neutralization: Neutralize the extracts with the opposing buffer (e.g., acidic extract with basic buffer) to bring the pH to a neutral range for the enzymatic assay.
-
Enzymatic Assay:
-
Add the extracted samples to a 96-well plate.
-
Add the reaction mixture from the kit, which typically contains an enzyme that specifically recognizes NADP+ or NADPH and a substrate that generates a colored or fluorescent product.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculation: Determine the concentrations of total NADP and NADPH from a standard curve. Calculate the NADP+ concentration and the NADP+/NADPH ratio.
Metabolic Flux Analysis (MFA) using ¹³C-labeled Glucose
MFA provides a quantitative analysis of the rates (fluxes) of metabolic pathways.[15][16][17]
Principle: Cells are cultured with a stable isotope-labeled substrate, such as [1,2-¹³C]glucose. The incorporation of the ¹³C label into downstream metabolites of the PPP and glycolysis is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The labeling patterns are then used in a computational model to calculate the flux through different pathways.
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium where the standard glucose is replaced with a ¹³C-labeled glucose tracer. The cells are grown until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.
-
Analytical Measurement: Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., pyruvate, lactate, ribose-5-phosphate).
-
Flux Calculation: The measured extracellular fluxes (glucose uptake, lactate secretion) and the mass isotopomer distributions are input into a metabolic network model. Computational software is used to estimate the intracellular metabolic fluxes that best fit the experimental data.
Figure 3: General workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
The inhibition of G6PD represents a promising therapeutic avenue by targeting the metabolic vulnerabilities of rapidly proliferating or oxidatively stressed cells. As demonstrated by potent inhibitors like G6PDi-1, this strategy effectively depletes cellular NADPH, leading to increased oxidative stress and disruption of biosynthetic pathways. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to investigate the effects of G6PD inhibition. Future research, including comprehensive metabolic flux analyses, will further elucidate the intricate metabolic rewiring induced by G6PD inhibitors and aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G6PDi 1 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 8. G6PDi-1 is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G6PD-mediated increase in de novo NADP+ biosynthesis promotes antioxidant defense and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uncovering the Anticancer Potential of Polydatin: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. media.path.org [media.path.org]
- 14. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Flux Analysis [vanderbilt.edu]
- 16. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML179 in ER-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrogen receptor-negative (ER-negative) breast cancer presents a significant clinical challenge due to the lack of targeted therapies available for this subgroup. This technical guide provides an in-depth overview of the emerging role of ML179, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), as a potential therapeutic agent for ER-negative breast cancer. We will explore the molecular mechanisms of this compound, the signaling pathways modulated by its target, LRH-1, and present available quantitative data and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting LRH-1 in ER-negative breast cancer.
Introduction to this compound and its Target, LRH-1
This compound is a small molecule that functions as a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2][3] LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and steroidogenesis.[4][5][6] In the context of oncology, LRH-1 has been identified as a key regulator of cell proliferation, motility, and invasion in various cancers, including breast cancer.[4][6][7]
Notably, the expression and activity of LRH-1 have been implicated in both ER-positive and ER-negative breast cancer, making it an attractive therapeutic target.[4][7] this compound has demonstrated anti-proliferative effects in the ER-negative breast cancer cell line MDA-MB-231, highlighting its potential for this difficult-to-treat patient population.[1]
Mechanism of Action of this compound
As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity.[8] This is distinct from an antagonist, which simply blocks the binding of an agonist. By suppressing the constitutive activity of LRH-1, this compound can modulate the expression of LRH-1 target genes that are involved in cancer progression. The primary mechanism of this compound's anti-cancer effects is believed to be through the inhibition of LRH-1-mediated gene transcription that promotes cell proliferation.[4][7]
LRH-1 Signaling Pathways in ER-Negative Breast Cancer
LRH-1 is a transcription factor that can influence multiple signaling pathways implicated in breast cancer pathogenesis. Its role in ER-negative breast cancer is of particular interest as it appears to be independent of estrogen signaling.
Regulation of Cell Cycle Progression
One of the key functions of LRH-1 in cancer is the regulation of cell cycle progression. LRH-1 has been shown to repress the transcription of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[7] By repressing a key cell cycle inhibitor, LRH-1 promotes cell proliferation. This compound, by inhibiting LRH-1, would therefore be expected to lead to an upregulation of p21, resulting in cell cycle arrest.
Crosstalk with Other Signaling Pathways
LRH-1 has been shown to engage in crosstalk with other key cancer signaling pathways, including the Wnt/β-catenin pathway.[4] In some contexts, LRH-1 can enhance the transcriptional activity of β-catenin, a key effector of the Wnt pathway, leading to the expression of genes that promote proliferation and metastasis. The inhibition of LRH-1 by this compound could potentially disrupt this synergistic interaction, thereby attenuating Wnt signaling.
Quantitative Data on this compound in ER-Negative Breast Cancer
The publicly available quantitative data for this compound in the context of ER-negative breast cancer is currently limited. However, key data points have been reported that support its further investigation.
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | 320 nM | [1][9][10] |
| Maximum Efficacy (Repression) | Not Specified | 40% | [9][10] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound in ER-negative breast cancer cell lines. These should be optimized for specific laboratory conditions and cell line characteristics.
Cell Culture of MDA-MB-231
The MDA-MB-231 cell line is a commonly used model for ER-negative, triple-negative breast cancer.[2][11][12]
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach with Trypsin-EDTA and re-seed at a 1:5 to 1:10 dilution.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay is used to determine the effect of this compound on the viability and proliferation of breast cancer cells.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to assess the effect of this compound on the protein levels of LRH-1 targets and downstream signaling molecules.
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-β-catenin, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of ER-negative breast cancer through its targeted inhibition of LRH-1. The available data, although limited, strongly suggests that this compound can inhibit the proliferation of ER-negative breast cancer cells. Further research is warranted to fully elucidate the downstream effects of this compound, explore its potential in combination therapies, and evaluate its efficacy in in vivo models of ER-negative breast cancer. The development of LRH-1 inverse agonists like this compound opens up a new avenue for targeted therapy in a patient population with limited treatment options.
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. LRH-1 controls proliferation in breast tumor cells by regulating CDKN1A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. LRH-1 governs vital transcriptional programs in endocrine-sensitive and -resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Viability Profiles of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Status of breast cancer detection in young women and potential of liquid biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML179: A Potent Modulator of LRH-1 Signaling Cascades in Cancer Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule ML179 and its profound impact on cellular signaling cascades through its interaction with the Liver Receptor Homolog-1 (LRH-1), a key nuclear receptor implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and molecular pharmacology.
Introduction to this compound and its Target: LRH-1
This compound is a small molecule identified as a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] LRH-1 is a constitutively active nuclear receptor that plays a critical role in development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[3] Aberrant LRH-1 activity has been increasingly linked to the progression of various malignancies, including breast, pancreatic, and gastrointestinal cancers, where it functions to promote cell proliferation and metastasis.[4][5] this compound, by binding to LRH-1, effectively represses its transcriptional activity, making it a valuable tool for studying LRH-1 function and a potential therapeutic agent.[1][2]
Quantitative Data on this compound Activity
The inhibitory effect of this compound on LRH-1 has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 320 nM | LRH-1 Luciferase Reporter Assay (HEK293T cells) | [6] |
| Maximum Efficacy | 40% Repression | LRH-1 Luciferase Reporter Assay (HEK293T cells) | [6] |
| IC50 | 2.12 µM | Steroidogenic Acute Regulatory (StAR) Promoter Assay |
Table 1: In Vitro Activity of this compound on LRH-1
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 | Cell Proliferation | GI50 | Data not available | |
| MDA-MB-231 | Gene Expression (CDKN1A) | Fold Change | Data not available | |
| MDA-MB-231 | Protein Expression (Cyclin D1) | % Reduction | Data not available |
Table 2: Cellular Activity of this compound in Breast Cancer Cells
Impact on Core Cellular Signaling Cascades
This compound, through its inverse agonism of LRH-1, modulates several critical cell signaling pathways that are frequently dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
LRH-1 is known to interact with β-catenin and the transcription factor TCF4, leading to the enhanced expression of key cell cycle regulators, Cyclin D1 and c-Myc.[4][7] By inhibiting LRH-1, this compound is predicted to downregulate the transcription of these oncogenes, thereby impeding cell cycle progression and proliferation.
Estrogen Receptor α (ERα) Signaling
In breast cancer, LRH-1 plays a crucial role in estrogen signaling by regulating the expression of the estrogen receptor α (ERα) itself.[8] Furthermore, LRH-1 and ERα can co-occupy the promoter regions of estrogen-responsive genes, such as GREB1, to drive their transcription.[4] this compound, by repressing LRH-1, can therefore disrupt this feed-forward loop and attenuate estrogen-driven cancer growth.
Regulation of Cell Cycle Inhibitors
LRH-1 has been shown to directly repress the transcription of the cyclin-dependent kinase inhibitor CDKN1A (also known as p21).[9] This repression is achieved through the recruitment of histone deacetylases to the CDKN1A promoter. By inhibiting LRH-1, this compound can alleviate this repression, leading to increased CDKN1A expression and subsequent cell cycle arrest.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the impact of this compound on LRH-1 signaling.
LRH-1 Luciferase Reporter Assay
This assay is used to quantify the inverse agonist activity of this compound on LRH-1-mediated transcription.
Materials:
-
HEK293T cells
-
pS6-LRH-1 full-length expression vector
-
Cyp19-Aromatase-luciferase reporter vector
-
pRL-SV40 Renilla luciferase control vector
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the pS6-LRH-1, Cyp19-Aromatase-luciferase, and pRL-SV40 vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the proliferation of cancer cells, such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of LRH-1 target genes (e.g., CCND1, MYC, CDKN1A) upon treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting for Protein Expression
This technique is used to detect changes in the protein levels of LRH-1 targets (e.g., Cyclin D1, c-Myc, p21) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of an LRH-1 inverse agonist like this compound.
Conclusion
This compound represents a significant tool for the pharmacological interrogation of LRH-1 signaling. Its ability to potently inhibit LRH-1 provides a means to dissect the complex roles of this nuclear receptor in cancer progression. This guide has outlined the key signaling cascades affected by this compound, provided available quantitative data, and detailed essential experimental protocols for its study. Further research into the dose-dependent effects of this compound on downstream targets and its efficacy in in vivo models will be crucial for its potential development as a therapeutic agent.
References
- 1. rockland.com [rockland.com]
- 2. assaygenie.com [assaygenie.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Pharmacophore of ML179: A Technical Guide for LRH-1 Inverse Agonist Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacophore of ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1; NR5A2). By dissecting its structural features, biological activity, and the experimental methodologies used in its characterization, this document aims to equip researchers with the foundational knowledge to guide the development of novel LRH-1 modulators.
Introduction to this compound and its Target: LRH-1
Liver Receptor Homolog-1 (LRH-1), a member of the nuclear receptor superfamily, is a key transcriptional regulator of a diverse range of physiological processes, including cholesterol and bile acid homeostasis, steroidogenesis, and embryonic development. Its dysregulation has been implicated in various pathologies, most notably in estrogen receptor-negative breast cancer. This compound has been identified as a valuable chemical probe for studying the biology of LRH-1 and as a starting point for the development of therapeutics targeting this receptor.[1]
This compound acts as an inverse agonist of LRH-1, meaning it binds to the receptor and reduces its basal transcriptional activity. This inhibitory action makes it a promising candidate for diseases driven by LRH-1 hyperactivity.
The Pharmacophore of this compound: Key Structural Features
While a formal pharmacophore model for this compound has not been explicitly published, an analysis of its structure and that of its less potent analog, ML180, allows for the deduction of key pharmacophoric features essential for its inverse agonist activity against LRH-1.
The core structure of this compound is a 3,6-disubstituted pyrimidine-2,4(1H,3H)-dione. The critical components for its activity can be broken down as follows:
-
A Central Pyrimidinedione Scaffold: This heterocyclic ring system serves as the central organizing element of the molecule.
-
An N1-Cyclohexyl Group: This bulky, lipophilic group is crucial for occupying a hydrophobic pocket within the LRH-1 ligand-binding domain.
-
A C6-Piperazinyl Linker: This linker connects the pyrimidinedione core to the trifluoromethylphenyl group.
-
A meta-Trifluoromethylphenyl Moiety: This electron-withdrawing group is a key feature for potent inverse agonism. The position of the trifluoromethyl group is critical for activity.
The following diagram illustrates the inferred pharmacophoric features of this compound.
Caption: Inferred pharmacophoric features of this compound.
Structure-Activity Relationship (SAR) Analysis
The initial discovery of this compound also identified a closely related analog, ML180, which provides valuable insight into the structure-activity relationship of this chemical series. A comparison of their structures and biological activities highlights the critical importance of the substituent on the phenyl ring.
| Compound | Structure | IC50 (nM)[1] | Maximal Efficacy (% Repression)[1] |
| This compound | 3-cyclohexyl-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-2,4(1H,3H)-pyrimidinedione | 320 | 40 |
| ML180 | 3-cyclohexyl-6-(4-(4-methoxyphenyl)piperazin-1-yl)-2,4(1H,3H)-pyrimidinedione | 3700 | 64 |
Key SAR Observations:
-
Substitution on the Phenyl Ring is Critical: The most significant structural difference between this compound and ML180 is the substituent on the terminal phenyl ring. This compound possesses a meta-trifluoromethyl group, while ML180 has a para-methoxy group.
-
Electron-Withdrawing Group Enhances Potency: The potent, electron-withdrawing trifluoromethyl group in the meta position of this compound results in a more than 10-fold increase in potency (lower IC50) compared to the electron-donating methoxy group in the para position of ML180. This suggests that an electron-deficient aromatic ring is favored for strong interaction with the LRH-1 ligand-binding pocket to elicit an inverse agonist response.
-
Efficacy vs. Potency: Interestingly, while this compound is significantly more potent, ML180 displays a higher maximal efficacy of repression (64% vs. 40%). This suggests that the structural features governing potency and efficacy may be distinct. Further optimization could focus on combining the high potency of the trifluoromethylphenyl group with modifications that enhance maximal repression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of this compound.
LRH-1 Luciferase Reporter Gene Assay
This cell-based assay is the primary method for quantifying the inverse agonist activity of compounds on LRH-1.
Objective: To measure the ability of a test compound to inhibit the constitutive transcriptional activity of LRH-1.
Workflow Diagram:
Caption: Workflow for the LRH-1 luciferase reporter assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
For transfection, plate cells in 10 cm dishes.
-
Co-transfect the cells with a full-length human LRH-1 expression vector and a luciferase reporter vector containing LRH-1 response elements upstream of the firefly luciferase gene. A co-transfected Renilla luciferase vector can be used as an internal control for normalization of cell viability and transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Twenty-four hours post-transfection, harvest the cells and plate them into 384-well white, opaque assay plates at a density of 10,000 cells per well.
-
Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add the diluted compounds or DMSO (vehicle control) to the respective wells.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plates for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure the signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Quantitative Real-Time PCR (qPCR) for LRH-1 Target Gene Expression
This assay validates the activity of hit compounds by measuring their effect on the expression of endogenous LRH-1 target genes.
Objective: To determine if this compound can modulate the mRNA levels of known LRH-1 target genes, such as Haptoglobin, SAA1, and SAA4.
Workflow Diagram:
Caption: Workflow for qPCR analysis of LRH-1 target genes.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells (a human liver cancer cell line that endogenously expresses LRH-1) in appropriate media and conditions.
-
Plate the cells and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or DMSO for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA purification kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (Haptoglobin, SAA1, SAA4) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the DMSO-treated control samples.
-
Signaling Pathway and Mechanism of Action
This compound, as an inverse agonist of LRH-1, is proposed to bind to the ligand-binding domain (LBD) of LRH-1. This binding event induces a conformational change in the receptor that is distinct from the conformation adopted in the basal state or when bound to an agonist. This altered conformation is thought to disfavor the recruitment of coactivators and may promote the recruitment of corepressors to the LRH-1 transcriptional complex. The net effect is a reduction in the transcription of LRH-1 target genes.
Caption: Proposed mechanism of this compound-mediated LRH-1 inverse agonism.
Conclusion and Future Directions
This compound is a valuable chemical tool for probing the function of LRH-1 and serves as a promising scaffold for the development of novel therapeutics. The key pharmacophoric features identified in this guide—a pyrimidinedione core, a bulky hydrophobic group at N1, and an electron-deficient aromatic moiety at C6—provide a clear roadmap for future medicinal chemistry efforts.
Future research should focus on:
-
Expanding the SAR: Synthesis and biological evaluation of a broader range of this compound analogs are needed to refine the pharmacophore model and improve potency, efficacy, and pharmacokinetic properties.
-
Structural Biology: Co-crystallization of this compound or its more potent analogs with the LRH-1 ligand-binding domain would provide invaluable atomic-level insights into the binding mode and the mechanism of inverse agonism.
-
In Vivo Studies: Evaluation of optimized this compound analogs in relevant animal models of diseases, such as ER-negative breast cancer, will be crucial to validate the therapeutic potential of targeting LRH-1.
This technical guide provides a comprehensive overview of the current understanding of the this compound pharmacophore and its interaction with LRH-1. The detailed experimental protocols and SAR analysis presented herein are intended to facilitate further research and accelerate the development of the next generation of LRH-1 inverse agonists.
References
Methodological & Application
ML179 Cell-Based Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ML179, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in cell-based assays. This document outlines experimental procedures to assess the cytotoxic effects of this compound and to investigate its mechanism of action by monitoring the ubiquitination status of key DNA Damage Response (DDR) proteins.
Introduction
This compound is a small molecule inhibitor that targets the USP1-UAF1 deubiquitinase complex. USP1 plays a critical role in the DNA damage response by removing ubiquitin from two key proteins: FANCD2 and PCNA.[1] By inhibiting USP1, this compound prevents the deubiquitination of these proteins, leading to their accumulation in a ubiquitinated state. This disruption of the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, and can sensitize cancer cells to DNA-damaging agents like cisplatin.[2][3]
Mechanism of Action
USP1's primary function in the DDR is to counteract the ubiquitination of FANCD2 and PCNA. Monoubiquitination of the FANCI-FANCD2 dimer is a central event in the FA pathway, which is essential for the repair of DNA interstrand crosslinks.[4] Similarly, monoubiquitination of PCNA at the K164 residue is crucial for recruiting specialized DNA polymerases in the TLS pathway to bypass DNA lesions during replication.[4] this compound blocks the enzymatic activity of USP1, leading to the persistence of ubiquitinated FANCD2 and PCNA, thereby disrupting these DNA repair pathways and enhancing genomic instability in cancer cells.
Figure 1: Mechanism of action of this compound in the DNA damage response pathway.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for the USP1 inhibitor ML323, a close analog of this compound, in various cancer cell lines. These values can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| OVCAR8 | Ovarian Cancer | ~1-5 | Not Specified |
| EFO-21 | Ovarian Cancer | ~1-5 | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
| SW480 | Colorectal Cancer | Not Specified | Not Specified |
| H596 | Non-Small Cell Lung Cancer | > 10 | Colony Formation |
| U2OS | Osteosarcoma | Not Specified | Not Specified |
Note: IC50 values can vary depending on the cell line, assay type (e.g., MTT, CellTiter-Glo), and incubation time.[5][6] It is recommended to perform a dose-response curve to determine the IC50 for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Figure 2: Workflow for the this compound cell viability MTT assay.
Protocol 2: Western Blot for Ubiquitinated PCNA and FANCD2
This protocol is designed to detect the accumulation of monoubiquitinated PCNA (ub-PCNA) and FANCD2 (ub-FANCD2) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (low percentage, e.g., 4-12% gradient or 8% acrylamide, to resolve high molecular weight proteins)[5]
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PCNA (recognizes both modified and unmodified forms)
-
Anti-FANCD2 (recognizes both modified and unmodified forms)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (a suggested concentration range is 5-30 µM) or vehicle (DMSO) for 6 to 24 hours.[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Unmodified PCNA runs at ~36 kDa, while ub-PCNA is ~44 kDa.[8] Unmodified FANCD2 is ~155 kDa, and ub-FANCD2 is ~162 kDa.[9][10]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-PCNA at 1:1000 dilution, anti-FANCD2 at 1:1000-1:2000 dilution) overnight at 4°C.[2][10]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Look for an increase in the intensity of the higher molecular weight bands corresponding to ub-PCNA and ub-FANCD2 in this compound-treated samples.
-
Protocol 3: Immunofluorescence for γH2AX Foci
This protocol assesses the induction of DNA double-strand breaks, a consequence of disrupted DNA repair, by visualizing γH2AX foci.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 10-30 µM) for 24 hours. A positive control, such as a known DNA damaging agent (e.g., etoposide), should be included.
-
-
Immunostaining:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA double-strand breaks.
-
Figure 3: Logical flow of the experimental protocols to test this compound's efficacy.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Anti-PCNA Antibody (A12584) | Antibodies.com [antibodies.com]
- 3. Overview of Electrophoresis | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PCNA Antibody (PC10) - BSA Free (NB500-106): Novus Biologicals [novusbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Ubiquityl-PCNA (Lys164) (D5C7P) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for ML179 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), with an IC50 of 320 nM.[1] LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and inflammation, and is implicated in the progression of certain cancers, such as breast and pancreatic cancer. As an inverse agonist, this compound represses the constitutive activity of LRH-1, making it a valuable tool for studying the physiological and pathological roles of this nuclear receptor.
Luciferase reporter assays are a widely used method to investigate the activity of transcription factors like LRH-1.[2][3] These assays are highly sensitive and quantitative, allowing for the screening and characterization of small molecules that modulate LRH-1 activity.[2][3] This document provides detailed application notes and protocols for utilizing this compound in a luciferase reporter assay to assess its inhibitory effect on LRH-1.
Signaling Pathway of LRH-1
LRH-1 regulates gene expression by binding to specific DNA sequences known as LRH-1 response elements (LRH-1REs) in the promoter regions of its target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to gene transcription. This compound, as an inverse agonist, binds to LRH-1 and induces a conformational change that promotes the recruitment of co-repressors, thereby inhibiting the transcription of LRH-1 target genes.
Experimental Design and Workflow
A typical experiment to evaluate this compound's effect on LRH-1 involves co-transfecting a suitable cell line with two plasmids: an LRH-1 expression plasmid and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter. After treatment with this compound, the luciferase activity is measured, which corresponds to the level of LRH-1 transcriptional activity. A dual-luciferase system, which includes a second reporter as an internal control, is recommended to normalize for transfection efficiency and cell viability.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Cell Line | HEK293T (ATCC), HepG2 (ATCC) |
| Culture Medium | DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| LRH-1 Expression Plasmid | e.g., pcDNA3.1-hLRH-1 |
| LRH-1 Reporter Plasmid | e.g., pGL3-basic with SHP or CYP19 promoter containing LRH-1REs |
| Control Reporter Plasmid | e.g., pRL-TK (expressing Renilla luciferase) |
| Transfection Reagent | Lipofectamine 3000 (Thermo Fisher Scientific) or similar |
| This compound | MedChemExpress, Cayman Chemical, or other reputable supplier |
| Dual-Luciferase Reporter Assay System | Promega (E1910) or similar |
| Luminometer | Plate-reading luminometer |
| 96-well white, clear-bottom plates | For cell culture and luminescence reading |
Detailed Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Day 1: Cell Seeding
-
Culture HEK293T or HepG2 cells in a T75 flask to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix in sterile tubes. For each well, prepare:
-
DNA Mix: Dilute 50 ng of the LRH-1 expression plasmid, 100 ng of the LRH-1 reporter plasmid, and 10 ng of the pRL-TK control plasmid in 10 µL of Opti-MEM.
-
Lipofectamine Mix: Dilute 0.3 µL of Lipofectamine 3000 in 10 µL of Opti-MEM.
-
-
Combine the DNA mix and the Lipofectamine mix, gently mix, and incubate for 15 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C and 5% CO2.
Day 3: this compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or DMSO.
-
Incubate for 24 hours at 37°C and 5% CO2.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents and the 96-well plate to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well.
-
Measure the Renilla luciferase activity using a luminometer.
Data Analysis and Presentation
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Relative Response: To determine the inhibitory effect of this compound, express the normalized RLU for each treatment as a percentage of the DMSO vehicle control.
-
IC50 Calculation: Plot the percentage of relative response against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
Table 1: Example Data for this compound Inhibition of LRH-1 Activity
| This compound Concentration (µM) | Log [this compound] | Normalized RLU (Mean ± SD) | % of Control Activity |
| 0 (Vehicle) | - | 15,000 ± 1,200 | 100 |
| 0.01 | -2 | 14,500 ± 1,100 | 96.7 |
| 0.1 | -1 | 10,500 ± 950 | 70.0 |
| 0.32 | -0.5 | 7,500 ± 600 | 50.0 |
| 1 | 0 | 4,500 ± 400 | 30.0 |
| 10 | 1 | 1,500 ± 200 | 10.0 |
| 100 | 2 | 1,400 ± 180 | 9.3 |
IC50: 0.32 µM (as per published data[1])
Controls and Considerations
-
Positive Control: A known LRH-1 inverse agonist or antagonist can be used as a positive control for inhibition.
-
Negative Control: A compound with no known activity against LRH-1 should be included.
-
Cell Viability Assay: It is crucial to perform a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed decrease in luciferase activity is not due to cytotoxicity of this compound at the tested concentrations.
-
Promoter Specificity: To confirm that the effect of this compound is specific to LRH-1, a control experiment can be performed using a luciferase reporter construct with a minimal promoter that is not responsive to LRH-1.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a luciferase reporter assay to investigate its inhibitory effects on LRH-1. By following the detailed protocols and considering the experimental controls, researchers can obtain reliable and reproducible data to further elucidate the role of LRH-1 in various biological processes and to screen for novel modulators of its activity.
References
Application Notes and Protocols for ML179 Treatment of MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor implicated in the progression of several cancers, including breast cancer. In the context of triple-negative breast cancer (TNBC), exemplified by the MDA-MB-231 cell line, LRH-1 plays a significant role in promoting cell proliferation and survival. These application notes provide a comprehensive overview of the anticipated effects of this compound on MDA-MB-231 cells and detailed protocols for key experiments to evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of LRH-1. In breast cancer cells, LRH-1 is known to regulate the expression of genes involved in cell cycle progression and apoptosis. By acting as an inverse agonist, this compound is expected to suppress the expression of pro-proliferative genes and upregulate tumor suppressor genes, leading to cell cycle arrest and induction of apoptosis.
Data Presentation
While specific quantitative data for this compound's effects on MDA-MB-231 cells is not extensively available in publicly accessible literature, the following tables present expected outcomes based on the known function of LRH-1 and typical results from studies of other anti-cancer compounds on this cell line. These tables are intended to serve as a guide for data interpretation when conducting experiments with this compound.
Table 1: Expected Dose-Dependent Effect of this compound on MDA-MB-231 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 85 ± 5 |
| 5 | 60 ± 7 |
| 10 | 40 ± 6 |
| 25 | 20 ± 4 |
| 50 | 10 ± 3 |
This table illustrates a hypothetical dose-response to this compound. The IC50 value would be determined from such data.
Table 2: Anticipated Induction of Apoptosis by this compound in MDA-MB-231 Cells
| Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5 ± 2 |
| This compound (IC50 concentration) | 45 ± 8 |
Table 3: Predicted Changes in Apoptosis-Related Protein Expression Following this compound Treatment
| Protein | Change in Expression |
| Bcl-2 | Decrease |
| Bax | Increase |
| Cleaved Caspase-3 | Increase |
| Cleaved Caspase-9 | Increase |
| Cleaved PARP | Increase |
Expression changes are relative to vehicle-treated control cells and would be quantified by densitometry from Western blots.
Experimental Protocols
Cell Culture
MDA-MB-231 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
After 24 hours, replace the medium with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Objective: To detect changes in the expression of key proteins involved in apoptosis following this compound treatment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound (IC50 concentration) and vehicle control for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: this compound inhibits LRH-1, leading to cell cycle arrest and apoptosis.
Caption: Workflow for evaluating this compound's effects on MDA-MB-231 cells.
Determining the Optimal In Vitro Concentration of a Novel G6PD Inhibitor
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-6-phosphate dehydrogenase (G6PD) is a critical metabolic enzyme that catalyzes the rate-limiting step of the pentose phosphate pathway (PPP). This pathway is essential for producing NADPH, which is vital for protecting cells from oxidative damage and for the synthesis of nucleotides and fatty acids. Due to its role in cellular metabolism and redox homeostasis, G6PD is a significant therapeutic target in various diseases, including cancer and parasitic infections.
This document provides a comprehensive guide for determining the optimal in vitro concentration of a novel G6PD inhibitor, herein referred to as G6PDi-X. The protocols outlined below cover the initial determination of the inhibitor's potency against purified G6PD (IC50) and the subsequent evaluation of its effects in a cellular context to identify an optimal concentration for further studies.
G6PD Signaling Pathway
The G6PD enzyme is the entry point and rate-limiting step of the pentose phosphate pathway. Its activity is fundamental for cellular redox balance and biosynthesis.
Figure 1: G6PD Signaling Pathway and Point of Inhibition.
Experimental Workflow
The process of determining the optimal in vitro concentration of G6PDi-X involves a multi-step approach, beginning with enzymatic assays and progressing to cell-based assays.
Figure 2: Experimental Workflow Diagram.
Protocol 1: Enzymatic IC50 Determination
This protocol determines the concentration of G6PDi-X that inhibits 50% of the purified G6PD enzyme activity (IC50).
Materials
-
Purified human G6PD enzyme
-
G6PD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl2)
-
Glucose-6-Phosphate (G6P) substrate solution
-
NADP+ solution
-
G6PDi-X stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology
-
Prepare G6PDi-X Dilutions: Create a serial dilution of G6PDi-X in assay buffer. A common starting range is 0.01 µM to 100 µM. Include a DMSO-only control.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
G6PD Assay Buffer
-
G6PD enzyme solution
-
Diluted G6PDi-X or DMSO control
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add G6P and NADP+ solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The production of NADPH from NADP+ leads to an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of G6PDi-X (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the data by setting the rate of the DMSO control as 100% activity.
-
Plot the percent inhibition against the log of the G6PDi-X concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data
| G6PDi-X (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 25.0 | 0 |
| 0.01 | 24.5 | 2 |
| 0.1 | 22.0 | 12 |
| 1 | 13.0 | 48 |
| 10 | 2.5 | 90 |
| 100 | 0.5 | 98 |
Table 1: Example data for enzymatic IC50 determination of G6PDi-X.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol assesses the cytotoxic effect of G6PDi-X on a selected cell line to determine the 50% cytotoxic concentration (CC50). The MTT assay is a common method.
Materials
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
G6PDi-X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of G6PDi-X (e.g., 0.1 µM to 200 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by setting the absorbance of the DMSO control as 100% viability.
-
Plot the percent viability against the log of the G6PDi-X concentration.
-
Fit the data to a dose-response curve to determine the CC50 value.
-
Expected Data
| G6PDi-X (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.20 | 100 |
| 0.1 | 1.18 | 98 |
| 1 | 1.15 | 96 |
| 10 | 0.90 | 75 |
| 50 | 0.60 | 50 |
| 100 | 0.30 | 25 |
| 200 | 0.12 | 10 |
Table 2: Example data for cell viability (CC50) determination of G6PDi-X.
Protocol 3: Cellular G6PD Activity Assay
This protocol measures the activity of G6PD within intact or lysed cells after treatment with G6PDi-X to determine the cellular effective concentration (EC50).
Materials
-
Human cancer cell line
-
Complete cell culture medium
-
G6PDi-X stock solution (in DMSO)
-
Cell lysis buffer
-
Commercial G6PD activity assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Methodology
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a serial dilution of G6PDi-X for a predetermined time (e.g., 24 hours). The concentration range should be based on the enzymatic IC50 and CC50 values.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the lysis buffer protocol.
-
G6PD Activity Measurement: Use a commercial G6PD activity assay kit to measure the enzyme activity in the cell lysates. These kits typically provide all necessary reagents and follow a principle similar to the enzymatic assay described in Protocol 1.
-
Data Normalization: Normalize the G6PD activity to the total protein concentration in each lysate to account for differences in cell number.
-
Data Analysis:
-
Normalize the data by setting the G6PD activity of the DMSO control as 100%.
-
Plot the percent G6PD activity against the log of the G6PDi-X concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value.
-
Expected Data
| G6PDi-X (µM) | G6PD Activity (U/mg protein) | % G6PD Activity |
| 0 (Control) | 50.0 | 100 |
| 0.1 | 48.5 | 97 |
| 1 | 40.0 | 80 |
| 5 | 24.5 | 49 |
| 25 | 7.5 | 15 |
| 50 | 2.0 | 4 |
Table 3: Example data for cellular G6PD activity (EC50) determination.
Determining the Optimal Concentration
The optimal in vitro concentration of G6PDi-X is a range that effectively inhibits cellular G6PD activity while minimizing general cytotoxicity.
Figure 3: Logical Relationship for Determining Optimal Concentration.
Summary of Quantitative Data
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition of purified G6PD | 1.0 µM |
| CC50 | Concentration for 50% reduction in cell viability | 50.0 µM |
| Cellular EC50 | Concentration for 50% inhibition of G6PD in cells | 5.0 µM |
Table 4: Summary of key parameters for G6PDi-X.
The optimal concentration for in vitro experiments should be around the cellular EC50 and well below the CC50 to ensure that the observed effects are due to G6PD inhibition and not general cytotoxicity. Based on the example data, a working concentration range of 5 µM to 20 µM would be appropriate for initial functional assays. This range is expected to yield significant G6PD inhibition with minimal impact on cell viability.
ML179: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent and selective inverse agonist of the orphan nuclear receptor, Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis. Emerging evidence has implicated LRH-1 in the progression of several cancers, including breast cancer, making it an attractive therapeutic target. This compound has demonstrated anti-proliferative activity in cancer cell lines, particularly in estrogen receptor (ER)-negative breast cancer cells such as MDA-MB-231.[1] This document provides detailed application notes and protocols for the solubility, preparation, and use of this compound in cell culture experiments.
Product Information
| Property | Value | Reference |
| Chemical Name | 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione | [2] |
| Molecular Formula | C₂₁H₂₅F₃N₄O₂ | [2] |
| Molecular Weight | 422.44 g/mol | [1] |
| CAS Number | 1883548-87-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2] |
| IC₅₀ | 320 nM for LRH-1 | [1] |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL | [2] |
| 50 mg/mL | Requires sonication to fully dissolve.[1] | |
| Aqueous Buffers | Poorly soluble | |
| Cell Culture Media | Limited solubility | It is recommended to prepare a concentrated stock in DMSO and then dilute it into the cell culture medium. |
Storage of Solid Compound: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Storage of Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Mechanism of Action
This compound functions as an inverse agonist of LRH-1. In cancer cells, particularly breast cancer, LRH-1 can drive proliferation and invasion.[3] LRH-1 regulates the transcription of target genes involved in cell cycle progression and estrogen signaling.
One of the key mechanisms of LRH-1 in promoting breast cancer cell proliferation is through the repression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[4] By inhibiting LRH-1, this compound can lead to the upregulation of p21, resulting in cell cycle arrest.[4]
Furthermore, LRH-1 has been shown to regulate the expression of Growth Regulation by Estrogen in Breast Cancer 1 (GREB1), a well-characterized estrogen receptor α (ERα) target gene, in both ER-positive and ER-negative breast cancer cells.[3][5] Overexpression of LRH-1 leads to increased GREB1 mRNA levels, while knockdown of LRH-1 reduces its expression.[3] this compound, by inhibiting LRH-1, can thus modulate the expression of LRH-1 target genes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of 10 mM stock solution. The molecular weight of this compound is 422.44 g/mol .
-
For 1 mL of 10 mM stock solution, weigh out 4.22 mg of this compound.
-
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, use a sonicator for a few minutes to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Cell Proliferation Assay using MTT
This protocol outlines a method to assess the anti-proliferative effects of this compound on MDA-MB-231 (ER-negative breast cancer) cells using a colorimetric MTT assay.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture MDA-MB-231 cells to 70-80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Count the cells and adjust the density to 1 x 10⁵ cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). b. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.5%). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.5%). Prepare intermediate dilutions of the DMSO stock in culture medium before adding to the cells. Gentle warming or brief sonication of the diluted solution may help. |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound | Incorrect concentration, inactive compound, or cell line insensitivity. | Verify the concentration of the stock solution. Use a fresh aliquot of this compound. Ensure the chosen cell line expresses LRH-1. Test a broader range of concentrations. |
| High background in MTT assay | Contamination of the culture medium or reagents. | Use sterile techniques throughout the experiment. Check reagents for any signs of contamination. |
Conclusion
This compound is a valuable tool for investigating the role of LRH-1 in cancer biology. By following these detailed protocols for its preparation and application in cell culture, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of targeting LRH-1. Careful attention to solubility and storage conditions is paramount to ensure the integrity of the compound and the validity of experimental outcomes.
References
- 1. LRH-1 expression patterns in breast cancer tissues are associated with tumour aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRH-1 controls proliferation in breast tumor cells by regulating CDKN1A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orphan Nuclear Receptor LRH-1 and ERα Activate GREB1 Expression to Induce Breast Cancer Cell Proliferation | PLOS One [journals.plos.org]
Application Notes and Protocols for Western Blot Analysis of ML179-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, with an IC50 of 320 nM. LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis. Aberrant LRH-1 activity has been implicated in the progression of several cancers, including estrogen receptor-negative (ER-) breast cancer. This compound has demonstrated anti-proliferative activity in cancer cell lines such as MDA-MB-231, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of this compound treatment on key signaling pathways. The focus is on the Wnt/β-catenin pathway and the expression of LRH-1 target genes, Cyclin D1 and GREB1, which are critical for cell cycle progression and proliferation.
Mechanism of Action and Downstream Signaling
LRH-1 is known to play a role in the regulation of the Wnt/β-catenin signaling pathway. It can interact with β-catenin to synergistically induce the expression of G1 cyclins, such as Cyclin D1 and Cyclin E1, thereby promoting cell cycle progression and proliferation.[1] As an inverse agonist, this compound is expected to inhibit the transcriptional activity of LRH-1. This inhibition is hypothesized to lead to a downregulation of LRH-1 target genes involved in cell proliferation.
Key proteins to monitor by Western blot after this compound treatment include:
-
β-catenin: A central component of the Wnt signaling pathway. Inhibition of LRH-1 may affect its stability and/or nuclear translocation.
-
Cyclin D1: A key regulator of the G1/S phase transition in the cell cycle. Its expression is known to be influenced by LRH-1.
-
GREB1 (Growth Regulation by Estrogen in Breast cancer 1): An estrogen-regulated gene that is also a potential downstream target of LRH-1, implicated in hormone-responsive cancer growth.[2][3]
The following diagram illustrates the hypothesized signaling pathway affected by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for Western blot analysis following this compound treatment.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for protein expression changes in MDA-MB-231 cells following treatment with this compound for 48 hours. Data is presented as fold change relative to the vehicle control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Proteins
| Target Protein | This compound Concentration | Fold Change (vs. Vehicle) | P-value |
| β-catenin | 1 µM | 0.75 | < 0.05 |
| 5 µM | 0.52 | < 0.01 | |
| 10 µM | 0.31 | < 0.001 | |
| p-GSK3β (Ser9) | 1 µM | 1.10 | > 0.05 |
| 5 µM | 1.05 | > 0.05 | |
| 10 µM | 0.98 | > 0.05 | |
| GSK3β (Total) | 1 µM | 1.02 | > 0.05 |
| 5 µM | 0.99 | > 0.05 | |
| 10 µM | 1.01 | > 0.05 |
Table 2: Effect of this compound on LRH-1 Target Gene Expression
| Target Protein | This compound Concentration | Fold Change (vs. Vehicle) | P-value |
| Cyclin D1 | 1 µM | 0.68 | < 0.05 |
| 5 µM | 0.45 | < 0.01 | |
| 10 µM | 0.25 | < 0.001 | |
| GREB1 | 1 µM | 0.82 | < 0.05 |
| 5 µM | 0.61 | < 0.01 | |
| 10 µM | 0.40 | < 0.001 |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate MDA-MB-231 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS.
Protein Extraction
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
Western Blot Analysis
-
Sample Preparation: Mix the normalized protein samples with 4x Laemmli sample buffer to a final 1x concentration. Denature the samples by heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer:
-
Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette.
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C for wet transfer).
-
-
Immunoblotting:
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-Cyclin D1, anti-GREB1, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control bands (e.g., β-actin or GAPDH) to correct for loading differences.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Ineffective antibody | Use a new or different antibody; check the recommended antibody dilution. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Uneven bands | Uneven gel polymerization | Use precast gels for more consistent results. |
| Air bubbles during transfer | Ensure no air bubbles are trapped between the gel and the membrane during transfer setup. |
Conclusion
This application note provides a comprehensive guide for researchers to effectively use Western blot analysis to study the effects of this compound on key cellular signaling pathways. By following the detailed protocols and utilizing the provided data tables and diagrams as a reference, scientists can gain valuable insights into the mechanism of action of this LRH-1 inverse agonist and its potential as a therapeutic agent. Rigorous adherence to the protocol and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous purification reveals GREB1 as a key estrogen receptor regulatory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis of the NRF2 Pathway in Response to ML179 Treatment Using qPCR
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for analyzing the gene expression of key targets in the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway in response to treatment with ML179, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1/NR5A2)[1][2]. The protocol outlines the use of quantitative Polymerase Chain Reaction (qPCR) for the sensitive and specific quantification of mRNA levels. This document is intended for researchers, scientists, and drug development professionals interested in elucidating the molecular mechanisms of this compound and its effects on cellular stress response pathways.
Introduction
This compound is a small molecule identified as an inverse agonist of the nuclear receptor LRH-1 (NR5A2), with an IC50 of 320 nM[1]. LRH-1 is a critical regulator of development, metabolism, and steroidogenesis. Recent studies have highlighted its role in the proliferation of certain cancer cells, such as ER-negative breast cancer[1]. Given the intricate cross-talk between nuclear receptor signaling and cellular stress responses, this application note explores a methodology to investigate the potential impact of this compound on the NRF2 pathway.
The NRF2 pathway is a primary regulator of the cellular antioxidant response and is crucial for protecting cells from oxidative stress[3]. Under basal conditions, NRF2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and proteasomal degradation[4]. Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes containing an Antioxidant Response Element (ARE) in their promoters[3][4]. Dysregulation of the NRF2 pathway has been implicated in various diseases, including cancer and neurodegenerative disorders[3][5].
Quantitative PCR (qPCR), also known as real-time PCR, is a powerful technique for quantifying gene expression levels with high sensitivity and specificity[6][7][8][9]. This method monitors the amplification of a targeted DNA molecule in real-time, allowing for the determination of the initial amount of template. In this protocol, we will utilize a two-step RT-qPCR approach, which involves the reverse transcription of RNA into complementary DNA (cDNA), followed by qPCR amplification[6][9].
This application note provides a comprehensive protocol to assess the effect of this compound on the expression of NRF2 and its downstream target genes, such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1), in a human cancer cell line.
Materials and Methods
Cell Culture and this compound Treatment
Human hepatocellular carcinoma (HepG2) cells will be used as the model system. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For this compound treatment, cells should be seeded in 6-well plates and allowed to attach overnight. Subsequently, the cells are treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.
RNA Isolation and cDNA Synthesis
Total RNA will be extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the isolated RNA should be determined using a spectrophotometer. For cDNA synthesis, 1 µg of total RNA will be reverse transcribed using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
Quantitative PCR (qPCR)
qPCR will be performed using a SYBR Green-based detection method on a real-time PCR system[7][10]. The reaction mixture for each sample should be prepared in triplicate and include SYBR Green qPCR master mix, forward and reverse primers for the target genes (NRF2, HMOX1, NQO1) and a reference gene (GAPDH), and the diluted cDNA template. The thermal cycling conditions should be optimized according to the qPCR instrument and master mix manufacturer's guidelines. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on gene expression using qPCR is depicted in the following diagram.
Signaling Pathway
The NRF2-KEAP1 signaling pathway is a key regulator of the cellular antioxidant response. The following diagram illustrates the core components of this pathway and the potential point of intervention by this compound through LRH-1 modulation.
Data Presentation
The quantitative data from the qPCR experiment should be analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. The results can be summarized in a table for clear comparison.
Table 1: Primer Sequences for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| NRF2 | GAGGAGCTATTGAGAGGCTG | GTTGATGACTCTGAAGATTGC |
| HMOX1 | CAGGCAGAGAATGCTGAGTTC | GCTTCACATAGCGCTGCA |
| NQO1 | AGGTACTGAAGAGAGCCCTGATT | TCCAGACGGTTTCCAGACCT |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Table 2: Relative Gene Expression Changes in Response to this compound Treatment
| Treatment | NRF2 Fold Change (Mean ± SD) | HMOX1 Fold Change (Mean ± SD) | NQO1 Fold Change (Mean ± SD) |
| DMSO (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (1 µM) | 0.85 ± 0.10 | 0.75 ± 0.09 | 0.80 ± 0.13 |
| This compound (5 µM) | 0.62 ± 0.08 | 0.51 ± 0.07 | 0.58 ± 0.09 |
| This compound (10 µM) | 0.45 ± 0.06 | 0.32 ± 0.05 | 0.41 ± 0.07 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the final desired concentrations (1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for 24 hours.
Protocol 2: Total RNA Isolation
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using the lysis buffer provided in the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA purification, which typically involves homogenization, phase separation, and RNA precipitation.
-
Resuspend the RNA pellet in RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Protocol 3: cDNA Synthesis (Two-Step RT-qPCR)
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, random primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Add the reverse transcriptase enzyme and buffer to the reaction mixture.
-
Perform the reverse transcription reaction according to the kit manufacturer's recommended thermal profile (e.g., 25°C for 10 minutes, 37°C for 50 minutes, and 70°C for 15 minutes).
-
The resulting cDNA can be stored at -20°C.
Protocol 4: qPCR
-
Prepare a master mix for each gene containing SYBR Green qPCR master mix, forward and reverse primers (refer to Table 1), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.
-
Seal the plate and centrifuge briefly.
-
Perform the qPCR reaction using a real-time PCR instrument with the following example cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 5: Data Analysis
-
Collect the threshold cycle (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (GAPDH) for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample (DMSO) from the ΔCt of the treated samples (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Determine the fold change in gene expression using the 2^-ΔΔCt formula.
-
Calculate the mean and standard deviation for the fold change from the technical replicates.
Conclusion
This application note provides a detailed framework for investigating the effects of this compound on the NRF2 signaling pathway using qPCR. The protocols described herein can be adapted to study other small molecules and signaling pathways, providing a valuable tool for drug discovery and molecular biology research. The use of qPCR allows for precise and reliable quantification of gene expression changes, offering insights into the molecular mechanisms of action of novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. elearning.unite.it [elearning.unite.it]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies of ML179 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. With an IC50 of 320 nM, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in estrogen receptor (ER)-negative breast cancer cells such as MDA-MB-231.[1] LRH-1 is a key transcriptional regulator involved in development, metabolism, and tumorigenesis. In cancer, LRH-1 has been shown to drive cell proliferation and invasion, making it a promising therapeutic target. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with this compound in mouse models of cancer.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of LRH-1. LRH-1 is known to play a crucial role in the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. LRH-1 can act as a co-activator for β-catenin/Tcf4, leading to the upregulation of key oncogenes that promote cell cycle progression and proliferation, including Cyclin D1 (CCND1) , Cyclin E1 (CCNE1) , and c-Myc .[2] By acting as an inverse agonist, this compound represses the basal transcriptional activity of LRH-1, thereby downregulating the expression of these target genes and inhibiting cancer cell growth.
Data Presentation
Currently, publicly available in vivo studies providing specific quantitative data on this compound in mouse models are limited. The following table is a template that can be populated as data becomes available from preclinical studies.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |
| Mouse Strain | e.g., BALB/c nude | e.g., BALB/c nude | e.g., BALB/c nude | e.g., BALB/c nude |
| Cancer Cell Line | e.g., MDA-MB-231 | e.g., MDA-MB-231 | e.g., MDA-MB-231 | e.g., MDA-MB-231 |
| Number of Animals | n = 10 | n = 10 | n = 10 | n = 10 |
| Dosage | Vehicle | Specify mg/kg | Specify mg/kg | Specify mg/kg |
| Administration Route | e.g., Intraperitoneal | e.g., Intraperitoneal | e.g., Intraperitoneal | e.g., Intraperitoneal |
| Treatment Schedule | e.g., Daily for 21 days | e.g., Daily for 21 days | e.g., Daily for 21 days | e.g., Daily for 21 days |
| Tumor Volume (end of study) | Mean ± SEM (mm³) | Mean ± SEM (mm³) | Mean ± SEM (mm³) | Mean ± SEM (mm³) |
| Tumor Growth Inhibition (%) | 0% | Specify % | Specify % | Specify % |
| Body Weight Change (%) | Mean ± SEM (%) | Mean ± SEM (%) | Mean ± SEM (%) | Mean ± SEM (%) |
| Survival Rate (%) | Specify % | Specify % | Specify % | Specify % |
| Metastasis (if applicable) | Incidence/Organs | Incidence/Organs | Incidence/Organs | Incidence/Organs |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound using a breast cancer xenograft model. These protocols are based on established methodologies for similar compounds and mouse models.
Protocol 1: MDA-MB-231 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells/100 µL. Keep the cell suspension on ice.
-
Animal Preparation: Acclimatize the mice for at least one week before the experiment. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal balance
Procedure:
-
This compound Formulation: Prepare the this compound formulation. A suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of this compound should be calculated based on the desired dosage (mg/kg) and the average body weight of the mice. For example, for a 20 mg/kg dose in a 20 g mouse, the dose would be 0.4 mg. If the final concentration is 2 mg/mL, the injection volume would be 200 µL.
-
Administration: Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection). Administer an equal volume of the vehicle to the control group.
-
Treatment Schedule: Follow the predetermined treatment schedule (e.g., daily, every other day) for the duration of the study (e.g., 21 days).
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health. Continue to measure tumor volume regularly.
-
Endpoint: At the end of the study, euthanize the mice according to approved institutional guidelines. Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, qPCR).
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits LRH-1, disrupting the Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with ML179
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1] LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis.[1][2] Dysregulation of LRH-1 has been implicated in the pathogenesis of several diseases, including cancer, particularly breast and pancreatic cancer, as well as metabolic disorders.[1][2] As an inverse agonist, this compound inhibits the constitutive activity of LRH-1, making it a valuable tool for studying the function of this receptor and a potential therapeutic agent.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors, with specific DNA sequences in the cell nucleus. By combining ChIP with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), researchers can determine the genomic locations where a protein of interest is bound.
These application notes provide a detailed protocol for performing ChIP experiments using the small molecule inhibitor this compound to study its effect on the binding of LRH-1 to its target genes. This information is crucial for researchers in academia and the pharmaceutical industry who are interested in the development of LRH-1 modulators for therapeutic purposes.
Signaling Pathway of LRH-1 and the Action of this compound
LRH-1 functions as a monomeric transcription factor that binds to specific DNA recognition sites in the promoter and enhancer regions of its target genes. It plays a significant role in regulating gene expression related to cell proliferation, steroidogenesis, and bile acid metabolism. LRH-1 can interact with other signaling pathways, such as the Wnt/β-catenin and Estrogen Receptor α (ERα) pathways, to co-regulate gene expression.
This compound, as an inverse agonist, binds to LRH-1 and induces a conformational change that prevents the recruitment of coactivators, thereby repressing the transcriptional activity of LRH-1. This leads to a decrease in the expression of LRH-1 target genes. The following diagram illustrates the signaling pathway.
Caption: Mechanism of this compound action on the LRH-1 signaling pathway.
Applications in Drug Discovery and Development
The use of ChIP in conjunction with this compound offers valuable insights for various stages of drug discovery and development:
-
Target Validation: By demonstrating that this compound can modulate the binding of LRH-1 to specific disease-relevant target genes, researchers can further validate LRH-1 as a therapeutic target.
-
Mechanism of Action Studies: ChIP experiments can elucidate the precise molecular mechanism by which this compound and other LRH-1 modulators exert their effects on a genomic scale.
-
Biomarker Discovery: Identifying genes whose LRH-1 binding is consistently altered by this compound treatment can lead to the discovery of pharmacodynamic biomarkers to monitor drug activity in preclinical and clinical studies.
-
Lead Optimization: The ChIP protocol can be used to compare the on-target effects of different LRH-1 modulator analogs, aiding in the selection of lead candidates with the most desirable genomic activity profile.
Data Presentation
Quantitative data from ChIP-qPCR experiments should be presented clearly to allow for easy interpretation and comparison across different experimental conditions. The data is typically presented as "Fold Enrichment" over a negative control (e.g., IgG immunoprecipitation).
Table 1: Illustrative ChIP-qPCR Data for the Effect of this compound on LRH-1 Binding to Target Genes in Breast Cancer Cells (MCF-7)
| Target Gene | Genomic Region | Vehicle (DMSO) Fold Enrichment (Mean ± SD) | This compound (10 µM) Fold Enrichment (Mean ± SD) |
| GREB1 | Promoter | 15.2 ± 1.8 | 3.5 ± 0.5 |
| CDKN1A | Distal Enhancer | 12.5 ± 1.5 | 2.8 ± 0.4 |
| CYP11A1 | Promoter | 20.1 ± 2.5 | 4.1 ± 0.6 |
| Negative Control Region | Gene Desert | 1.0 ± 0.2 | 0.9 ± 0.3 |
Table 2: Illustrative ChIP-qPCR Data for the Effect of this compound on LRH-1 Binding to Target Genes in Pancreatic Cancer Cells (Panc-1)
| Target Gene | Genomic Region | Vehicle (DMSO) Fold Enrichment (Mean ± SD) | This compound (10 µM) Fold Enrichment (Mean ± SD) |
| SHP | Promoter | 18.9 ± 2.2 | 3.9 ± 0.7 |
| CYP8B1 | Promoter | 14.3 ± 1.9 | 3.1 ± 0.5 |
| c-Myc | Enhancer | 10.8 ± 1.3 | 2.5 ± 0.4 |
| Negative Control Region | Gene Desert | 1.1 ± 0.3 | 1.0 ± 0.2 |
Note: The data presented in these tables are for illustrative purposes only and represent the expected outcome of an experiment where an inverse agonist reduces the binding of its target transcription factor to the DNA.
Experimental Protocols
Workflow for ChIP with this compound
The following diagram outlines the major steps in the Chromatin Immunoprecipitation protocol adapted for use with the small molecule inhibitor this compound.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) with this compound.
Detailed Protocol for ChIP with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest (e.g., MCF-7, Panc-1)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Ice-cold PBS
-
Protease inhibitors
-
Lysis Buffer
-
RIPA Buffer
-
Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Anti-LRH-1 antibody (ChIP-grade)
-
Normal Rabbit IgG (or other appropriate isotype control)
-
Protein A/G magnetic beads
-
DNA purification kit
-
qPCR primers for target genes and negative control regions
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for an optimized period. Optimization of this compound concentration (e.g., 1-20 µM) and treatment time (e.g., 4-24 hours) is critical and should be determined empirically for each cell line.
-
-
Crosslinking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the crosslinking reaction and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Nuclear Isolation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors and incubate on ice.
-
Isolate nuclei by centrifugation.
-
-
Chromatin Shearing (Sonication):
-
Resuspend the nuclear pellet in RIPA Buffer containing protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Sonication conditions (power, duration, number of cycles) must be optimized for each cell type and sonicator.
-
Verify chromatin shearing by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-LRH-1 antibody or IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the bead-antibody-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers, followed by two washes with TE buffer.
-
-
Elution:
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Crosslinking:
-
Add Proteinase K and incubate at 65°C for at least 6 hours (or overnight) to reverse the crosslinks.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Elute the DNA in nuclease-free water or TE buffer.
-
-
Analysis by qPCR:
-
Perform qPCR using primers specific to the promoter or enhancer regions of known LRH-1 target genes and a negative control region.
-
Calculate fold enrichment using the ΔΔCt method, normalizing to the IgG control.
-
Troubleshooting Common Issues in ChIP with Small Molecules
Caption: Troubleshooting guide for common issues in ChIP experiments with small molecules.
Conclusion
The combination of Chromatin Immunoprecipitation with the small molecule inhibitor this compound provides a robust platform for investigating the genomic functions of LRH-1 and for advancing the development of novel therapeutics targeting this nuclear receptor. The protocols and application notes provided here offer a comprehensive guide for researchers to successfully design, execute, and interpret ChIP experiments with this compound, ultimately contributing to a deeper understanding of LRH-1 biology and its role in disease. Careful optimization of the experimental parameters will be key to obtaining high-quality, reproducible data.
References
Application Notes and Protocols for High-Throughput Screening with ML179
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent and selective small molecule inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] LRH-1 is a nuclear receptor that plays a critical role in the regulation of development, metabolism, and steroidogenesis.[3][4] Dysregulation of LRH-1 has been implicated in the progression of several cancers, including breast and pancreatic cancer, making it an attractive therapeutic target.[3][5] this compound has demonstrated anti-proliferative activity in estrogen receptor (ER)-negative breast cancer cell lines, such as MDA-MB-231, highlighting its potential as a lead compound for the development of novel cancer therapeutics.[1][2]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize LRH-1 inverse agonists like this compound. The protocols are designed for both biochemical and cell-based assay formats, providing flexibility for various research and drug discovery settings.
Mechanism of Action
This compound functions by binding to the ligand-binding domain of LRH-1, inducing a conformational change that prevents the recruitment of co-activators necessary for gene transcription.[5] This leads to the repression of LRH-1 target genes involved in cell proliferation and steroidogenesis.[3][5]
Data Presentation
Quantitative HTS Data for this compound
While comprehensive HTS campaign data for the initial discovery of this compound is not publicly available, the key potency metric has been determined. The following table summarizes the known inhibitory concentration of this compound against LRH-1.
| Compound | Target | Assay Type | IC50 (nM) | Maximum Repression | Cell Line | Reference |
| This compound | LRH-1 (NR5A2) | Reporter Assay | 320 | 40% | - | [1] |
Representative HTS Assay Performance Metrics
The following table provides typical performance metrics for the types of assays described in the protocols below. These values can be used as a benchmark for assay development and validation.
| Parameter | Biochemical Assay (TR-FRET) | Cell-Based Assay (Cell Viability) |
| Z'-factor | ≥ 0.5 | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | > 5 | > 3 |
| Hit Rate (Primary Screen) | 0.5 - 3% | 0.5 - 3% |
| Confirmation Rate | > 70% | > 50% |
Experimental Protocols
Protocol 1: Biochemical HTS using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a TR-FRET assay to identify compounds that disrupt the interaction between LRH-1 and a coactivator peptide, a key step in its transcriptional activation. Inverse agonists like this compound will decrease the FRET signal.
Materials:
-
Purified, tagged LRH-1 Ligand Binding Domain (LBD) (e.g., GST- or His-tagged)
-
Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled)
-
Terbium-labeled antibody against the LRH-1 LBD tag (e.g., anti-GST-Tb)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% BSA
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
384-well, low-volume, black microplates
Instrumentation:
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound solution to the assay plate.
-
For controls, dispense DMSO (100% inhibition) and a known inactive compound (0% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X solution of LRH-1 LBD and Terbium-labeled antibody in assay buffer.
-
Prepare a 2X solution of the fluorescein-labeled coactivator peptide in assay buffer.
-
-
Assay Assembly:
-
Add the 2X LRH-1 LBD/antibody solution to each well of the assay plate.
-
Incubate for 30 minutes at room temperature to allow for antibody-protein binding.
-
Add the 2X coactivator peptide solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Normalize the data using the DMSO and this compound controls.
-
Determine the percent inhibition for each compound and calculate IC50 values for active compounds.
-
Calculate the Z'-factor and S/B ratio to assess assay quality.[6]
-
Protocol 2: Cell-Based HTS for Anti-Proliferative Activity in MDA-MB-231 Cells
This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of MDA-MB-231 cells, a cell line where this compound has shown activity.[1][2]
Materials:
-
MDA-MB-231 cells
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Medium: Complete Growth Medium with reduced serum (e.g., 2% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
This compound (as a positive control)
-
Staurosporine or another potent cytotoxic agent (as a positive control for cell death)
-
DMSO (as a negative control)
-
384-well, white, clear-bottom tissue culture plates
Instrumentation:
-
Luminometer-compatible microplate reader
-
Automated liquid handling system
Procedure:
-
Cell Plating:
-
Harvest and resuspend MDA-MB-231 cells in assay medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate (4,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay medium.
-
Add 10 µL of the compound solutions to the corresponding wells of the cell plate.
-
The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated wells (100% viability) and wells with a cytotoxic agent (0% viability).
-
Calculate the percent inhibition of cell proliferation for each compound.
-
Generate dose-response curves and determine the IC50 values for active compounds.
-
Calculate the Z'-factor and S/B ratio for the assay.[6]
-
Mandatory Visualizations
Caption: High-throughput screening workflow for the identification and validation of LRH-1 inverse agonists.
Caption: Simplified signaling pathway of LRH-1 and the inhibitory effect of the inverse agonist this compound.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 6. assay.dev [assay.dev]
Troubleshooting & Optimization
ML179 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the low aqueous solubility of ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). By understanding the solubility limitations of this compound, users can optimize their experimental design, ensure data accuracy, and accelerate their research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous-based assays.
Q1: My this compound, dissolved in DMSO, precipitated after I diluted it in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A1: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds like this compound. Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: Minimize the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations (typically >0.5%). However, a certain amount of DMSO is necessary to maintain this compound solubility. It is recommended to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
-
Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your assay.
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Increase the Volume of Aqueous Buffer: Adding the DMSO stock to a larger volume of aqueous buffer can help to keep the compound in solution by lowering the final concentration of this compound.
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Vortex Vigorously During Dilution: As you add the this compound DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting. This can prevent localized high concentrations of the compound that are prone to precipitation.
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Sonication: If precipitation has already occurred, brief sonication in a water bath sonicator may help to redissolve the compound. However, exercise caution as prolonged sonication can generate heat and potentially degrade the compound.
Q2: I am concerned about the potential for this compound to aggregate in my cell-based assays, which could lead to non-specific effects. How can I mitigate this?
A2: Compound aggregation can indeed lead to false-positive or false-negative results. Here are some preventative measures:
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Work at the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits the desired biological effect in your assay to minimize the risk of aggregation.
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Incorporate a Surfactant: For some assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in the assay buffer can help to prevent aggregation. However, it is crucial to first test the compatibility of the surfactant with your specific cell line and assay, as it can affect cell membrane integrity.
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Visual Inspection: Before adding the final dilution to your cells, visually inspect the solution for any signs of precipitation or cloudiness. Centrifuging the solution and using the supernatant can also be a precautionary step.
Q3: Are there alternative solvents or formulation strategies I can use to improve the aqueous solubility of this compound for in vitro experiments?
A3: While DMSO is the most common solvent for this compound, other options and formulation strategies can be explored, especially if DMSO is incompatible with your experimental system.
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Co-solvents: Using a co-solvent system can sometimes improve solubility. For example, a mixture of DMSO and ethanol, or DMSO and polyethylene glycol (PEG), might be more effective than DMSO alone. The optimal ratio will need to be determined empirically.
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Pluronic® F-127: This is a non-ionic surfactant that can be used to create micellar formulations of hydrophobic compounds, which may improve their apparent solubility in aqueous media.
It is critical to validate any new solvent or formulation for compatibility with your assay and to ensure it does not interfere with the experimental outcome. Always include a vehicle control with the same solvent composition and concentration.
Frequently Asked Questions (FAQs)
Q: What is the known solubility of this compound?
A: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] Published data indicates a solubility of up to 50 mg/mL in DMSO.[1] However, its solubility in aqueous buffers is very low, and precipitation has been observed for some LRH-1 antagonists at concentrations as low as 50-100 µM when diluted from a DMSO stock.[3]
Q: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO.[1] For example, a 10 mM or 20 mM stock solution is a common starting point. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q: What is the mechanism of action of this compound?
A: this compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [1] |
| Aqueous Buffers (e.g., PBS) | Very Low (prone to precipitation) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder (Molecular Weight: 422.44 g/mol )
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Microcentrifuge tubes
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Vortex mixer
Procedure:
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Accurately weigh a precise amount of this compound powder (e.g., 4.22 mg).
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Calculate the required volume of DMSO to achieve a 10 mM concentration. For 4.22 mg of this compound, this would be 1 mL of DMSO.
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Add the calculated volume of DMSO to the vial containing the this compound powder.
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Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
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Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Buffer for Cell-Based Assays
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Prepare an intermediate dilution of the this compound stock solution in DMSO if a large dilution factor is required.
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Add the desired volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.
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Immediately and vigorously vortex the solution to ensure rapid and uniform mixing.
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Visually inspect the final solution for any signs of precipitation before adding it to your cells.
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Ensure the final DMSO concentration in the assay is below the toxic threshold for your cells (typically <0.5%) and is consistent across all treatment groups, including the vehicle control.
Mandatory Visualization
Caption: this compound inhibits the LRH-1 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
ML179 not showing expected inhibitory effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the LRH-1 inverse agonist, ML179, particularly when the expected inhibitory effect is not observed in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2)[1]. As an inverse agonist, this compound binds to LRH-1 and reduces its basal or constitutive activity. LRH-1 is a nuclear receptor that, even in the absence of a natural ligand, can be constitutively active, promoting the transcription of target genes involved in cell proliferation and survival[2][3]. By inhibiting this constitutive activity, this compound is expected to decrease the expression of these target genes, leading to an anti-proliferative effect in cancer cells where LRH-1 is active[1].
Q2: In which cell lines has this compound shown an inhibitory effect?
This compound has a reported half-maximal inhibitory concentration (IC50) of 320 nM in the triple-negative breast cancer cell line MDA-MB-231[1]. It has also been shown to inhibit the growth of other estrogen receptor (ER)-negative and ER-positive cancer cell lines[1].
Q3: What are the known downstream targets of LRH-1 that are affected by this compound?
LRH-1 regulates the expression of several genes critical for cell cycle progression and proliferation. Inhibition of LRH-1 by an inverse agonist like this compound is expected to decrease the expression of pro-proliferative genes such as Cyclin D1 and c-Myc , and increase the expression of cell cycle inhibitors like CDKN1A (p21) [2][3].
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
If you are not observing the expected anti-proliferative or inhibitory effects with this compound in your experiments, several factors could be at play. This guide provides a systematic approach to troubleshooting common issues.
Logical Flow for Troubleshooting
The following diagram outlines a logical workflow to diagnose potential issues when this compound does not produce the expected inhibitory effect.
Caption: Troubleshooting workflow for unexpected this compound results.
Verification of this compound Compound Integrity and Handling
| Potential Issue | Recommended Action | Expected Outcome |
| Improper Storage | Verify that the this compound stock solution was stored correctly. For long-term storage, it should be at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles. | A properly stored compound will retain its activity. If storage conditions were suboptimal, obtaining a fresh vial of this compound is recommended. |
| Poor Solubility | This compound is soluble in DMSO at 10 mg/mL. Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity. Visually inspect for any precipitate in the media. | A clear solution in the final culture medium indicates proper solubilization. If precipitation is observed, consider preparing fresh dilutions or using a solubilizing agent if compatible with your assay. |
| Compound Degradation | If the compound is old or has been handled improperly, it may have degraded. | A fresh, quality-controlled batch of this compound should elicit the expected inhibitory response. |
Review of Experimental Protocol
A detailed experimental protocol is crucial for reproducible results. Below is a synthesized protocol based on common practices for similar compounds.
Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination of this compound
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Cell Seeding:
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Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Trypsinize and seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of media.
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Incubate for 24 hours to allow for cell attachment.
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This compound Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).
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Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound or vehicle control (DMSO).
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Incubation:
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Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
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MTT Assay:
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C.
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Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader[4].
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Data Analysis:
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Normalize the data to the vehicle-treated control wells (representing 100% viability).
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value[5].
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| Potential Issue | Recommended Action | Expected Outcome |
| Suboptimal Concentration Range | Ensure the concentration range tested brackets the reported IC50 of 320 nM. A range from 1 nM to 10 µM is a good starting point. | A full sigmoidal dose-response curve should be generated, allowing for accurate IC50 calculation. |
| Inappropriate Incubation Time | The inhibitory effects of this compound on cell proliferation may not be apparent at early time points. An incubation period of 48-72 hours is often necessary to observe a significant reduction in cell viability. | Longer incubation times should reveal a more pronounced inhibitory effect, assuming the compound is stable in the culture medium for that duration. |
| Serum Component Interference | Components in the fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration. | Reducing the serum concentration (e.g., to 2-5%) during the treatment period may enhance the observed inhibitory effect. However, ensure that the reduced serum does not adversely affect cell health. |
Assessment of Cell Line Characteristics
The cellular context is critical for the activity of an inverse agonist.
| Potential Issue | Recommended Action | Expected Outcome |
| Low or Absent LRH-1 Expression | Confirm the expression of LRH-1 in your specific MDA-MB-231 cell line stock using qPCR or Western blot. Cell lines can drift with repeated passaging, potentially altering gene expression profiles. | This compound will only be effective in cells expressing its target, LRH-1. If LRH-1 expression is low, consider using a different cell line known to have high LRH-1 expression or obtaining a new, low-passage stock of MDA-MB-231 cells. |
| Lack of Constitutive LRH-1 Activity | The inhibitory effect of an inverse agonist is dependent on the basal or constitutive activity of its target receptor[2][6]. If LRH-1 is not constitutively active in your cells, this compound will not show an inhibitory effect. Assess the basal expression of known LRH-1 target genes (e.g., Cyclin D1, c-Myc) via qPCR. | In cells with constitutive LRH-1 activity, you should observe a basal level of expression of its target genes. If this is not the case, the model system may not be appropriate for studying an LRH-1 inverse agonist. |
| Poor Cell Health or Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Over-confluent or stressed cells may respond differently to drug treatment. | Healthy, actively dividing cells will provide a more reliable and reproducible response to this compound. |
Evaluation of Assay Readout and Interpretation
The method used to measure the effect of this compound can influence the results.
Experimental Protocol: Quantitative PCR (qPCR) for LRH-1 Target Gene Expression
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Cell Treatment:
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Seed MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency.
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Treat cells with this compound at a concentration at or above the IC50 (e.g., 500 nM) and a vehicle control for 24-48 hours.
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RNA Extraction and cDNA Synthesis:
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Harvest cells and extract total RNA using a standard protocol (e.g., TRIzol).
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR:
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Perform qPCR using SYBR Green chemistry and primers specific for CCND1 (Cyclin D1), MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization[7].
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Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
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Data Analysis:
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Calculate the relative gene expression using the ΔΔCt method.
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| Expected Quantitative Changes in Gene Expression |
| Treatment with an effective concentration of this compound should lead to a decrease in the mRNA levels of Cyclin D1 and c-Myc . |
| Potential Issue | Recommended Action | Expected Outcome |
| Insensitive Assay | A cell viability assay like MTT measures metabolic activity, which is an indirect measure of cell number. If the inhibitory effect is primarily cytostatic (slowing down proliferation) rather than cytotoxic (killing cells), the change in MTT signal may be small. Consider a more direct measure of cell number (e.g., cell counting) or a cell cycle analysis by flow cytometry. | A direct cell count or cell cycle analysis may reveal a G1 or G2/M phase arrest, even if the MTT assay shows a modest effect. |
| Incorrect IC50 Calculation | Ensure that the dose-response data is properly normalized and that a non-linear regression model appropriate for sigmoidal curves is used for IC50 determination[5]. Incomplete curves (lacking a clear upper and lower plateau) can lead to inaccurate IC50 values. | Proper data analysis will yield a more reliable IC50 value. If a full curve cannot be generated, it may indicate issues with the compound's potency in the tested system or with the assay itself. |
| Off-Target Effects | While this compound is reported to be an LRH-1 inverse agonist, off-target effects at high concentrations cannot be entirely ruled out. | If effects are only seen at very high concentrations, consider performing experiments to confirm that the observed phenotype is due to LRH-1 inhibition (e.g., by rescuing the effect with LRH-1 overexpression). |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of LRH-1 and the inhibitory action of this compound.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
- 6. bio-connect.nl [bio-connect.nl]
- 7. Detection of CCND1 , C-MYC , and FGFR1 amplification using modified SYBR Green qPCR and FISH in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ML179 Incubation Time: A Technical Support Center
Welcome to the technical support center for ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the incubation time of this compound for maximal effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SR-1309, is a small molecule inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in development, metabolism, and cancer. This compound inhibits the transcriptional activity of LRH-1. It has an IC50 of 320 nM and has demonstrated anti-proliferative activity in estrogen receptor-negative (ER-) breast cancer cell lines, such as MDA-MB-231.[1]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. Based on its IC50 of 320 nM, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 100 nM to 10 µM to determine the effective concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For a stock solution, dissolve it in DMSO. For example, a 10 mg/mL stock can be prepared in DMSO. Aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1]
Q4: How do I determine the optimal incubation time for my experiment with this compound?
A4: The optimal incubation time is highly dependent on the cell type, the concentration of this compound used, and the biological question you are addressing (e.g., assessing cell viability, apoptosis, or target gene expression). A time-course experiment is essential to determine the ideal duration for observing the maximal effect.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Solution |
| No significant effect of this compound is observed at any time point. | 1. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your cell line. 2. Incubation time is too short: The effect of this compound on your endpoint of interest (e.g., apoptosis, gene expression changes) may require a longer duration to become apparent. 3. Cell line is resistant: The target cell line may not be sensitive to LRH-1 inhibition. | 1. Increase Concentration: Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). 2. Extend Incubation Time: Conduct a time-course experiment with longer time points (e.g., 24, 48, 72, and even 96 hours). 3. Confirm LRH-1 Expression: Verify the expression of LRH-1 in your cell line. Consider using a positive control cell line known to be sensitive to LRH-1 inhibition, such as MDA-MB-231. |
| Excessive cell death is observed even at the earliest time points. | 1. Concentration is too high: High concentrations of this compound may induce rapid, non-specific toxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Decrease Concentration: Lower the concentration of this compound to a range closer to its IC50. 2. Check Vehicle Concentration: Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle-only control. |
| Inconsistent results between replicate experiments. | 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability in the response to this compound. 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate this compound and affect cell growth. 3. Instability of this compound in culture media: The compound may degrade over longer incubation times. | 1. Standardize Seeding: Ensure a consistent and uniform cell seeding density across all wells and experiments. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. 3. Assess Compound Stability: While specific stability data in media is not readily available, consider refreshing the media with freshly diluted this compound for long-term experiments (> 48-72 hours). |
| Effect of this compound diminishes at later time points. | 1. Metabolism of this compound: Cells may metabolize the compound over time, reducing its effective concentration. 2. Cellular adaptation: Cells may adapt to the presence of the inhibitor, leading to a diminished response. | 1. Replenish Compound: For longer incubation periods, consider a partial or full media change with fresh this compound. 2. Analyze Early Time Points: Focus on earlier time points where the initial and maximal effects are observed. |
Data Presentation: Recommended Starting Points for Time-Course Experiments
The optimal incubation time for this compound will vary. The following table provides general guidance for different experimental endpoints based on typical timelines for similar compounds. A pilot time-course experiment is always recommended.
| Experimental Endpoint | Cell Line Example | Suggested Time Points for Pilot Experiment | Notes |
| Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo) | MDA-MB-231 | 24h, 48h, 72h, 96h | Effects on proliferation are often observed after one or more cell cycles. |
| Apoptosis (e.g., Annexin V/PI staining, Caspase activity) | MDA-MB-231 | 6h, 12h, 24h, 48h | Apoptosis can be an earlier event than loss of viability. Early and late apoptotic markers should be assessed. |
| Target Gene Expression (qPCR) | Huh-7, HepG2 | 2h, 6h, 12h, 24h | Changes in mRNA levels of direct LRH-1 target genes can be rapid. |
| Protein Expression (Western Blot) | MDA-MB-231 | 12h, 24h, 48h, 72h | Changes in protein levels typically occur after changes in mRNA and depend on the protein's half-life. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
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Cell Seeding: Seed your cells of interest (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO).
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Incubation: Remove the old medium from the wells and add 50 µL of fresh medium, followed by 50 µL of the 2x this compound dilutions or vehicle control. Incubate the plates for your desired time points (e.g., 24, 48, 72, and 96 hours). Use a separate plate for each time point.
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MTT Assay: At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Incubate: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Protocol 2: Time-Course Experiment for Apoptosis (Annexin V/PI Staining)
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Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with a predetermined effective concentration of this compound or vehicle control.
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Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours).
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Cell Harvesting: At each time point, harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an LRH-1 inverse agonist.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
References
Potential off-target effects of ML179 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML179 in their experiments. The focus is to address potential off-target effects and provide guidance on how to design and interpret experiments rigorously.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). It binds to LRH-1 and reduces its transcriptional activity. The reported IC50 for this compound is approximately 320 nM.[1][2][3] this compound has been shown to have anti-proliferation effects in certain cancer cell lines, such as MDA-MB-231 (an ER-negative breast cancer cell line), making it a compound of interest in cancer research.[1][2]
Q2: Are there any known proteins that this compound does not significantly interact with?
This compound has been reported to be inactive against the closely related Steroidogenic Factor-1 (SF-1), another member of the NR5A nuclear receptor family.[2][3][4] This makes SF-1 an excellent negative control target in experiments designed to assess the selectivity of this compound's effects.
Q3: What are the first steps I should take if I suspect my experimental results with this compound are due to off-target effects?
If you suspect off-target effects, a multi-pronged approach is recommended:
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Confirm On-Target Engagement: Verify that this compound is interacting with its intended target, LRH-1, in your specific cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
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Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between effects caused by the specific chemical scaffold and those due to on-target inhibition.
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Perform a Dose-Response Analysis: True on-target effects should exhibit a clear dose-response relationship that aligns with the known potency of this compound. Off-target effects often manifest at higher concentrations.
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Validate with a Secondary, Structurally Different Inhibitor: Use another known LRH-1 inhibitor with a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
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Genetic Validation: The most rigorous approach is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out LRH-1. The phenotype observed should mimic the effect of this compound treatment if the compound is acting on-target.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Phenotypes in Cell-Based Assays
You are observing a cellular phenotype that is not consistent with the known functions of LRH-1, or your results vary between experiments.
| Potential Cause | Suggested Solution |
| Off-Target Effects | The observed phenotype may be due to this compound interacting with other proteins. It is crucial to perform experiments to rule this out. See the "Experimental Protocols" section for detailed methods on how to assess off-target effects. |
| Compound Instability | This compound may be degrading in your experimental conditions (e.g., in cell culture media over time). Prepare fresh working solutions for each experiment and consider performing a stability test of the compound under your specific assay conditions. |
| Cell Line Specificity | The function of LRH-1 and the presence of potential off-targets can vary significantly between different cell lines. Confirm LRH-1 expression in your cell line of choice. |
| Incorrect Compound Concentration | Ensure accurate preparation of stock and working solutions. High concentrations of this compound are more likely to induce off-target effects. A thorough dose-response experiment is critical. |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
This compound shows potent activity in a biochemical assay (e.g., a reporter assay), but the observed effect in a cellular context is much weaker or absent.
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | This compound may not be efficiently entering the cells to reach its target. Consider using a cell permeability assay to assess this. |
| Compound Efflux | The cells may be actively pumping this compound out through efflux pumps (e.g., P-glycoprotein). This can be investigated using efflux pump inhibitors. |
| Metabolic Inactivation | The compound may be rapidly metabolized and inactivated by the cells. |
| Cellular Environment | The intracellular environment (e.g., presence of binding partners, post-translational modifications of LRH-1) may alter the activity of this compound compared to a purified, in vitro system. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound directly binds to LRH-1 in intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Methodology:
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Cell Treatment: Treat your cells of interest with either DMSO (vehicle control) or a desired concentration of this compound (e.g., 1-10 µM) for a sufficient time to allow for cell penetration (e.g., 1-2 hours).
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Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
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Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble LRH-1 at each temperature point by Western blotting using an anti-LRH-1 antibody.
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Data Analysis: Plot the band intensities of soluble LRH-1 against the temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Broad Kinase Selectivity Profiling (Example: KINOMEscan®)
To investigate potential off-target kinase interactions, a broad kinase profiling service is recommended. This is typically performed by specialized contract research organizations (CROs).
Methodology:
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Compound Submission: A sample of this compound at a specified concentration (e.g., 10 mM in DMSO) is submitted to the CRO.
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Screening: The compound is screened at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (often >400).
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Assay Principle: The assay typically measures the ability of the test compound to compete with an immobilized ligand for binding to the active site of each kinase.
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Data Analysis: The results are usually provided as a percentage of control, indicating the degree of inhibition for each kinase. This can be used to identify potential off-target hits. A lower percentage of control signifies stronger binding.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Simplified signaling pathway involving LRH-1 and potential crosstalk with the Wnt/β-catenin pathway.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing ML179 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ML179 in cell culture, focusing on strategies to minimize potential toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity.[2] LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and cell proliferation by regulating the expression of various target genes.[3][4][5]
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
Toxicity associated with this compound in cell culture can stem from several factors:
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On-target toxicity: Since LRH-1 is involved in fundamental cellular processes, its inhibition can lead to cell cycle arrest or apoptosis in cells that are highly dependent on its activity for proliferation and survival.[6][7]
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Off-target effects: At higher concentrations, this compound may bind to and affect the function of other proteins besides LRH-1, leading to unintended cellular responses and toxicity.
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Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.
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Compound instability: Degradation of this compound in cell culture media over time could potentially lead to the formation of toxic byproducts.
-
Cell line-specific sensitivity: The expression levels and functional importance of LRH-1 can vary significantly between different cell lines, leading to differential sensitivity to this compound.
Q3: What are the initial signs of toxicity in my cell culture experiment?
Common indicators of this compound-induced toxicity include:
-
A significant decrease in cell viability and proliferation compared to vehicle-treated controls.
-
Observable changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.
-
Induction of apoptosis or necrosis, which can be confirmed using specific assays (e.g., Annexin V/PI staining).
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported IC50 for its primary target, to identify a window where the target is inhibited with minimal cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%. Always include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent on cell viability. |
| Prolonged exposure to this compound. | Reduce the incubation time. Conduct a time-course experiment to determine the minimum duration required to observe the desired biological effect. |
| Cell line is highly sensitive to LRH-1 inhibition. | Consider using a cell line with lower LRH-1 expression or dependence. Alternatively, perform rescue experiments by overexpressing downstream targets of LRH-1 to confirm that the toxicity is on-target. |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Steps |
| This compound degradation. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Protect the stock solution and treated cells from light if the compound is light-sensitive. Prepare working dilutions fresh for each experiment. |
| Variations in cell culture conditions. | Standardize your cell culture procedures, including cell passage number, seeding density, and serum concentration. Regularly test for mycoplasma contamination. |
| Precipitation of this compound in culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different formulation, if available. |
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of this compound and other LRH-1 inhibitors. It is important to note that these values represent the concentration required to inhibit cell growth and may not directly reflect overt cytotoxicity, which should be independently determined.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation Assay | Not specified, but shows anti-proliferative activity | [1] |
| LRH-1 Antagonist 3 | AsPC-1 (Pancreatic Cancer) | Proliferation Assay | ~10 | [6] |
| LRH-1 Antagonist 3d2 | AsPC-1 (Pancreatic Cancer) | Proliferation Assay | ~5 | [6] |
| LRH-1 Repressor SR1848 | Huh-7 (Liver Cancer) | Proliferation Assay | ~2.5 | [7] |
Note: The IC50 values for compounds 3 and 3d2 are estimated from graphical data presented in the cited literature.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently pipette up and down to ensure complete solubilization. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (concentration that causes 50% cytotoxicity).
Visualizations
Caption: Simplified signaling pathway of LRH-1 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing high cell toxicity with this compound.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 5. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with ML179 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with ML179.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity. LRH-1 is a transcription factor that plays a crucial role in development, metabolism, and cancer progression by regulating the expression of various target genes.[1] By inhibiting LRH-1, this compound can modulate these downstream pathways.
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research, particularly in studies involving estrogen receptor (ER)-negative breast cancer. It has been shown to exhibit anti-proliferative activity in cell lines such as MDA-MB-231.[2] Additionally, due to LRH-1's role in metabolism, this compound is also a tool for investigating metabolic diseases.[1]
Q3: What is the recommended storage and handling for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C for up to one to six months, depending on the supplier's recommendation. Repeated freeze-thaw cycles should be avoided.
Q4: What is the solubility of this compound?
This compound is soluble in DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[3][4]
Troubleshooting Guide for Inconsistent Results with this compound
Inconsistent results in cell-based assays using this compound can arise from various factors, ranging from compound stability to experimental technique. This guide provides a systematic approach to troubleshooting.
Problem 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells or between experiments is a common issue.
| Potential Cause | What to Check | Recommended Solution |
| Compound Instability | This compound degradation in stock solutions or culture medium. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Minimize the exposure of stock solutions to light. |
| Inconsistent Seeding Density | Uneven cell distribution in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling. |
| Edge Effects | Evaporation from wells on the perimeter of the plate leading to concentrated this compound and media components. | Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells or affect their proliferation rate. | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (ideally ≤0.1% for sensitive assays, and not exceeding 0.5%).[3][4] Run a DMSO toxicity curve for your specific cell line and assay duration. |
| Cell Health and Passage Number | Cells may respond differently to this compound at high passage numbers or if their health is compromised. | Use cells with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of treatment. |
| Pipetting Errors | Inaccurate dispensing of cells, media, or this compound. | Calibrate pipettes regularly. Use a consistent pipetting technique. For multi-well plates, consider using a multichannel pipette for simultaneous additions. |
Problem 2: Weaker than Expected or No this compound Activity
If this compound does not produce the expected inhibitory effect on cell proliferation.
| Potential Cause | What to Check | Recommended Solution |
| Incorrect this compound Concentration | Calculation errors during dilution of the stock solution. | Double-check all calculations for preparing working solutions. Prepare fresh dilutions from a reliable stock. |
| Compound Degradation | This compound may have degraded due to improper storage or handling. | Purchase a new vial of this compound. Store the compound as recommended by the manufacturer. Prepare fresh stock solutions. |
| Cell Line Resistance | The cell line used may not express LRH-1 or may have compensatory signaling pathways. | Confirm LRH-1 expression in your cell line using qPCR or Western blot. Consider using a positive control cell line known to be sensitive to this compound (e.g., MDA-MB-231). |
| Assay Duration | The incubation time with this compound may be too short to observe an anti-proliferative effect. | Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint. |
| Sub-optimal Assay Conditions | The cell proliferation assay itself may not be sensitive enough. | Ensure the chosen proliferation assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental goals. Optimize assay parameters such as incubation times and reagent concentrations. |
Experimental Protocols
Key Experiment: MDA-MB-231 Cell Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on the MDA-MB-231 breast cancer cell line using a standard colorimetric assay (e.g., MTT).
Materials:
-
MDA-MB-231 cells
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Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest MDA-MB-231 cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Visualizations
Signaling Pathway of LRH-1 Inhibition by this compound
References
- 1. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Adjusting ML179 Dosage for Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of ML179 for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), with a reported half-maximal inhibitory concentration (IC₅₀) of 320 nM.[1][2] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity. This inhibition alters the expression of downstream target genes, which can suppress cell proliferation and induce apoptosis (programmed cell death), particularly in cancer cell lines like the estrogen receptor-negative MDA-MB-231 breast cancer cells.[1][2]
Caption: Simplified signaling pathway of this compound.
Q2: Why does the optimal dosage of this compound vary between different cell lines?
The sensitivity of different cell lines to a specific compound like this compound can vary significantly due to several factors:
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Target Expression Levels: The expression level of the target protein, LRH-1, can differ between cell lines. Cells with higher LRH-1 expression might require a different dosage than cells with lower expression.
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Genetic and Metabolic Differences: Each cell line has a unique genetic background, leading to variations in metabolic rates, drug uptake/efflux pump activity, and the status of downstream signaling pathways.[3][4] These inherent biological differences can alter how a cell processes and responds to the compound.[5]
-
Proliferation Rate: Faster-growing cell lines may metabolize the compound more quickly, potentially requiring higher concentrations or more frequent dosing to achieve the desired effect.[6]
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Origin and Type: Cells originating from different tissues (e.g., breast, colon, lung) have fundamentally different biologies that influence their response to therapeutic agents.[7]
Because of this variability, it is crucial to perform a dose-response experiment for each new cell line being tested.[8]
Q3: What is an IC₅₀ value and why is it important?
The IC₅₀ (half-maximal inhibitory concentration) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process (such as cell proliferation) by 50%. It is a critical parameter for comparing the potency of a drug across different cell lines and for selecting an appropriate concentration range for further experiments.[7] A lower IC₅₀ value signifies higher potency.
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage is essential to maintain the compound's stability and potency.
-
Powder: Store the solid compound at -20°C for long-term stability, which can be effective for four years or more.[2]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1]
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Seeding Density
Before performing a dose-response assay, it is critical to determine the optimal number of cells to seed per well. The goal is to ensure cells are in their exponential (logarithmic) growth phase throughout the experiment and do not become over-confluent, which can affect their response to the compound.[3][9]
Methodology:
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using an appropriate method (e.g., MTT or a luminescence-based assay like CellTiter-Glo®).
-
Analysis: Plot cell number versus the viability signal. Select a seeding density that results in approximately 70-80% confluency at the end of the experiment, ensuring the signal is within the linear range of the assay.
Protocol 2: Dose-Response Assay to Determine IC₅₀
This protocol outlines the steps to determine the IC₅₀ of this compound for a specific cell line.
Caption: Experimental workflow for IC₅₀ determination.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold or 3-fold serial dilution series of this compound in culture medium. A typical starting concentration range might be from 10 nM to 10 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for "cells only" (no treatment) and "vehicle control". Also include "medium only" wells for background measurement.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® according to the manufacturer's protocol.[7][10]
-
Data Collection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background reading from all measurements.
-
Normalize the data by setting the "vehicle control" as 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
| Table 1: Example Plate Setup for Dose-Response Assay | | :--- | :--- | :--- | :--- | :--- | | Well Type | Cells | Compound | Solvent (DMSO) | Purpose | | No-Cell Control | No | None | None | Background signal | | Untreated Control | Yes | None | None | 100% Proliferation | | Vehicle Control | Yes | None | Max concentration | Control for solvent toxicity | | Test Wells | Yes | this compound (serial dilutions) | Varies | Determine dose effect |
Protocol 3: Caspase-3 Activity Assay to Confirm Apoptosis
Since this compound can induce apoptosis, confirming this mechanism strengthens the findings. A caspase-3 activity assay measures the activation of a key executioner caspase in the apoptotic pathway.[11][12]
Methodology:
-
Cell Treatment: Culture and treat cells with this compound at 1x, 2x, and 5x the determined IC₅₀ concentration for a specified time (e.g., 24-48 hours). Include an untreated or vehicle control.
-
Cell Lysis: Harvest and lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.[13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[14]
-
Assay Procedure: Add the cell lysate to a 96-well plate with the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[11][12]
-
Incubation: Incubate the plate at 37°C as per the kit's instructions.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[12]
-
Analysis: An increase in signal in this compound-treated cells compared to the control indicates the activation of caspase-3 and induction of apoptosis.
Troubleshooting Guide
Q1: I am not seeing any cytotoxic effect of this compound on my cells. What could be wrong?
Several factors could lead to a lack of observed activity. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting flowchart for lack of this compound activity.
Q2: The vehicle control (DMSO) is showing high levels of cytotoxicity. How can I fix this?
High toxicity in the vehicle control indicates a problem with the solvent, not the compound.
-
Check DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%. Ensure your final DMSO concentration in the well is below the toxic threshold for your specific cell line.[9]
-
Use High-Quality DMSO: Use anhydrous, cell culture-grade DMSO to avoid impurities that could be toxic to cells.
-
Perform a DMSO Titration: If you are unsure of the tolerance of your cell line, perform a separate experiment where you treat the cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration.
Q3: My results are not reproducible between experiments. What are the common causes of variability?
Lack of reproducibility is a common challenge in cell-based assays. Key factors to investigate are summarized in the table below.
| Table 2: Factors Influencing this compound Potency and Experimental Reproducibility | | :--- | :--- | | Factor | Potential Issue & Solution | | Cell Condition | Issue: High passage number, contamination, or inconsistent cell health.[3] Solution: Use cells with a low passage number, regularly test for mycoplasma, and ensure consistent growth conditions. | | Seeding Density | Issue: Inconsistent number of cells plated per well. Solution: Carefully count cells before plating and use the pre-determined optimal seeding density. | | Compound Stability | Issue: Degradation of this compound due to improper storage or repeated freeze-thaw cycles. Solution: Aliquot stock solutions and store them properly at -80°C. | | Media Components | Issue: Degradation of labile components like L-glutamine can affect cell metabolism and drug response.[15] Solution: Use fresh media or media with stabilized L-glutamine (e.g., GlutaMAX™).[16] | | Assay Protocol | Issue: Variations in incubation times, reagent volumes, or temperature. Solution: Follow a standardized protocol precisely for every experiment. |
Q4: How do I know if the observed effects are specific to LRH-1 inhibition or are off-target effects?
Distinguishing on-target from off-target effects is crucial for validating your results.[17][18]
-
Use a Rescue Experiment: If possible, overexpressing LRH-1 in your target cells should "rescue" them from the effects of this compound, indicating the effect is on-target.
-
Knockdown/Knockout Models: Use siRNA or CRISPR to create an LRH-1 knockdown or knockout cell line. These cells should be resistant to this compound if the compound's primary mechanism of action is through LRH-1.
-
Use a Structurally Unrelated Inhibitor: If available, test another LRH-1 inhibitor with a different chemical structure. If both compounds produce a similar phenotype, it is more likely an on-target effect.
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Dose-Dependence: Off-target effects are often more pronounced at higher concentrations.[19] The most specific effects are typically observed at the lowest effective concentrations, near the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potency analysis of cellular therapies: the emerging role of molecular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors controlling the proliferative rate, final cell density, and life span of bovine vascular smooth muscle cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human glioma demonstrates cell line specific results with ATP-based chemiluminescent cellular proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biogot.com [biogot.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Cell Culture Media | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Control for Off-Target Effects of Genome Editing [cellandgene.com]
- 19. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Overcoming Resistance to ML179 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ML179 (also known as MLN7243 or TAK-243) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MLN7243 or TAK-243, is a potent and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1 or E1 enzyme.[1][2][3][4] UAE catalyzes the first step in the ubiquitination cascade, a critical process for protein degradation and signaling in eukaryotic cells.[1][5][6][7] By inhibiting UAE, this compound prevents the ubiquitination and subsequent degradation of proteins, leading to an accumulation of proteins, endoplasmic reticulum (ER) stress, and ultimately apoptosis (programmed cell death) in cancer cells.[1][2][4]
Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
The most well-documented mechanism of resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2.[8][9][10] These transporters act as efflux pumps, actively removing this compound from the cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.[8][9][10][11] Even low levels of endogenous ABCG2 expression can be sufficient to confer resistance.[8][9][10] Another potential mechanism is the overexpression of the ABCB1 transporter.[12] Additionally, mutations in the UBA1 gene have been suggested to confer resistance in acute myeloid leukemia (AML) cells.[8]
Q3: How can I determine if my resistant cells are overexpressing ABC transporters?
You can assess the expression of ABCG2 and ABCB1 at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of the ABCG2 and ABCB1 genes.
-
Western Blotting: To detect the protein levels of ABCG2 and ABCB1.
-
Flow Cytometry: To quantify the percentage of cells expressing the transporters on the cell surface using specific antibodies.
Q4: What strategies can I employ to overcome this compound resistance?
Several strategies can be explored to overcome resistance to this compound:
-
Combination Therapy with ABC Transporter Inhibitors: Co-administration of this compound with a specific inhibitor of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil) can reverse resistance by blocking the efflux of this compound.[8][11][12]
-
Synthetic Lethality with PARP Inhibitors: In cancer cells with deficiencies in homologous recombination (HR), combining this compound with a PARP inhibitor (e.g., olaparib) has shown to be a promising strategy.[13][14] this compound can impede HR repair, sensitizing the cells to PARP inhibition.[13]
-
Combination with other Chemotherapeutic Agents: Exploring combinations with standard-of-care chemotherapies may also yield synergistic effects.
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Value for this compound
Problem: The calculated IC50 value for this compound in your cancer cell line is significantly higher than expected from the literature.
| Possible Cause | Troubleshooting Step |
| Intrinsic or Acquired Resistance | 1. Assess ABC Transporter Expression: Perform qRT-PCR and Western Blotting to check for ABCG2 and ABCB1 expression. 2. Functional Efflux Assay: Use a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) to measure efflux activity. 3. Test Combination with Inhibitors: Perform a cell viability assay with this compound in combination with an ABCG2 inhibitor (e.g., Ko143) or ABCB1 inhibitor (e.g., verapamil) to see if sensitivity is restored.[8][11][12] |
| Compound Instability | 1. Verify Compound Integrity: Ensure proper storage of this compound (-20°C for long term).[2] 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment. |
| Assay-related Issues | 1. Optimize Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid confluence-related artifacts. 2. Check Assay Incubation Time: Verify that the incubation time with this compound is sufficient to induce a cytotoxic effect. 3. Validate Viability Reagent: Ensure the cell viability reagent (e.g., MTT, MTS) is not expired and is prepared correctly. |
Guide 2: Lack of Apoptosis Induction After this compound Treatment
Problem: You do not observe an increase in apoptotic markers (e.g., Annexin V positive cells, cleaved PARP) after treating your cells with this compound at a concentration that should be cytotoxic.
| Possible Cause | Troubleshooting Step |
| Ineffective Drug Concentration | 1. Confirm IC50: Re-evaluate the IC50 of this compound in your specific cell line. The required concentration to induce apoptosis may be higher than the IC50 for growth inhibition. 2. Increase this compound Concentration and/or Incubation Time: Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction. |
| Resistance Mechanism | 1. Investigate ABC Transporter Expression: As in Guide 1, check for ABCG2/ABCB1 overexpression. If present, this compound may not be reaching its intracellular target at a sufficient concentration. 2. Test Combination with ABC Transporter Inhibitors: Repeat the apoptosis assay with the addition of an ABCG2 or ABCB1 inhibitor. |
| Apoptosis Assay Issues | 1. Use Positive Controls: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure the assay is working correctly. 2. Check for Early Apoptotic Timepoints: You may be missing the peak of apoptosis. Perform a time-course experiment to identify the optimal time point for analysis. 3. Assess for Necrosis: Use a marker for necrosis (e.g., Propidium Iodide) in conjunction with Annexin V to distinguish between apoptosis and necrosis.[15][16] |
Data Presentation
Table 1: Effect of ABCG2 Inhibition on this compound Cytotoxicity
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental NCI-H460 | This compound | 15 | - |
| NCI-H460/TPT10 (ABCG2-overexpressing) | This compound | 450 | 30 |
| NCI-H460/TPT10 | This compound + Ko143 (ABCG2 inhibitor) | 20 | 1.3 |
Data is illustrative and based on findings from literature. Actual values may vary.[8][11]
Table 2: Synergistic Effect of this compound and PARP Inhibitor Combination
| Cell Line | Treatment | Cell Viability (%) |
| OVCAR8 | Control | 100 |
| OVCAR8 | Olaparib (PARPi) | 75 |
| OVCAR8 | This compound | 60 |
| OVCAR8 | Olaparib + this compound | 30 |
Data is illustrative and based on findings from literature. Actual values may vary.[13]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (with or without an ABC transporter inhibitor) for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.[19]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[16]
Protocol 3: Western Blot for Ubiquitinated Proteins
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors, as well as an inhibitor of deubiquitinating enzymes (DUBs) like N-ethylmaleimide (NEM).[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin or specific ubiquitinated proteins overnight at 4°C.[21]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
Visualizations
Caption: Mechanism of action of this compound (TAK-243).
Caption: Overcoming this compound resistance mediated by ABCG2.
Caption: Troubleshooting workflow for high this compound IC50.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. InterPro [ebi.ac.uk]
- 8. Frontiers | Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-techne.com [bio-techne.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Induction of apoptosis in cells | Abcam [abcam.com]
- 20. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
ML179 degradation and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ML179. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on degradation and proper storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation, it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: My this compound stock solution in DMSO shows precipitation after thawing. What should I do?
A2: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To resolve this, gently warm the solution and vortex or sonicate until the precipitate redissolves. To prevent this, consider storing the stock solution in smaller aliquots to avoid repeated freeze-thaw cycles. If precipitation persists, preparing a more dilute stock solution may be necessary.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent results can stem from several factors, including the degradation of this compound in your experimental setup. The pyrimidinedione ring in this compound can be susceptible to hydrolysis, especially at non-neutral pH. Additionally, the piperazine moiety can undergo oxidation. Ensure that your cell culture medium and buffers are within a stable pH range and minimize exposure of your working solutions to light and air. It is also critical to maintain a consistent, low final concentration of DMSO (typically <0.1%) in your assays to avoid solvent-induced artifacts.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, this compound is potentially susceptible to three main degradation pathways:
-
Hydrolysis: The pyrimidinedione ring, which is a derivative of uracil, contains amide-like bonds that can be hydrolyzed under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The piperazine ring is a cyclic amine that can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. This can be catalyzed by metal ions.
-
Photodegradation: The trifluoromethylphenyl group can absorb UV light, potentially leading to the cleavage of the carbon-fluorine bonds or other photochemical reactions, although the trifluoromethyl group itself is generally quite stable.[2]
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: You can perform a simple stability study by incubating a solution of this compound in your experimental buffer or medium at the relevant temperature (e.g., 37°C). At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot and analyze it by HPLC or LC-MS. A decrease in the peak area of the parent this compound compound and the appearance of new peaks will indicate degradation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
| Observation | Potential Cause | Suggested Solution |
| Precipitate in stock solution after storage. | Compound has low solubility at storage temperature. | Gently warm and vortex/sonicate to redissolve. Prepare smaller aliquots to avoid freeze-thaw cycles. Consider a more dilute stock solution. |
| Precipitation when diluting stock solution into aqueous buffer. | The compound is less soluble in the aqueous buffer than in the stock solvent (e.g., DMSO). | Decrease the final concentration of the compound. Use a co-solvent like PEG300 or a surfactant like Tween-80 in the final solution (ensure compatibility with your assay). |
| Cloudiness or precipitation in the final working solution. | The solubility limit in the final medium has been exceeded. | Reduce the final concentration. Ensure the pH of the final solution is optimal for the compound's solubility. |
Issue 2: Loss of Activity or Inconsistent Results
| Observation | Potential Cause | Suggested Solution |
| Decreased potency of this compound over time in multi-day experiments. | Degradation of this compound in the experimental medium. | Prepare fresh working solutions daily. Perform a stability test (see FAQ 5) to determine the half-life in your specific medium. |
| High variability between replicate experiments. | Inconsistent preparation of working solutions or degradation during storage. | Standardize the preparation protocol for all solutions. Store stock solutions in single-use aliquots at -80°C. |
| Unexpected cellular toxicity or off-target effects. | Degradation products of this compound may have different biological activities. | Confirm the identity and purity of your this compound stock by LC-MS. Minimize exposure of working solutions to light and elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Methodology:
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Dispense the stock solution into single-use aliquots in amber glass vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Vortex gently to ensure homogeneity.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to avoid solvent toxicity.
-
Prepare the working solution fresh for each experiment and protect it from light.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC or LC-MS system
-
Acetonitrile or methanol (for quenching)
Methodology:
-
Preparation of Test Solution:
-
Dilute the 10 mM this compound stock solution in the aqueous buffer to a final concentration of 10 µM.
-
-
Incubation:
-
Aliquot the test solution into separate, sealed vials for each time point and temperature.
-
Incubate the vials at the selected temperatures.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
-
Sample Quenching:
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins in the buffer.
-
-
Analysis:
-
Centrifuge the quenched samples to remove any precipitate.
-
Analyze the supernatant by HPLC or LC-MS, monitoring the peak area of the parent this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Caption: Potential degradation pathways for this compound based on its functional groups.
Caption: A logical troubleshooting workflow for inconsistent results with this compound.
References
Validation & Comparative
Validating the Inverse Agonist Activity of ML179: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML179 and its inverse agonist activity against the Liver Receptor Homolog-1 (LRH-1/NR5A2). The information presented herein is supported by experimental data to aid researchers in validating its performance and considering alternatives.
Introduction to this compound and LRH-1
This compound (also known as SR-1309) is a small molecule identified as a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in development, metabolism, and disease.[1][2] LRH-1 is involved in the regulation of cholesterol metabolism, steroidogenesis, and bile acid homeostasis.[3] Its dysregulation has been implicated in various cancers, including breast and pancreatic cancer, making it a compelling therapeutic target.[1][4] Inverse agonists of LRH-1, such as this compound, are valuable tools for studying the function of this receptor and hold potential as therapeutic agents. They are thought to induce a conformational change in the receptor, preventing the recruitment of co-activators and, in some cases, actively recruiting co-repressors to inhibit the transcription of target genes.[5]
Comparative Analysis of LRH-1 Inverse Agonists
The following table summarizes the quantitative data for this compound and other known LRH-1 inverse agonists. This allows for a direct comparison of their potency and efficacy.
| Compound | Target | Assay Type | IC50 | Maximum Repression | Cell Line |
| This compound | LRH-1 | Luciferase Reporter Assay | 320 nM | 40% | HEK293T |
| ML180 | LRH-1 | Luciferase Reporter Assay | 3.7 µM | 64% | HEK293T |
| SR1848 | LRH-1 | qPCR (LRH-1 target genes) | Dose-dependent inhibition | Not specified | Huh-7 |
Table 1: Quantitative Comparison of LRH-1 Inverse Agonists.[1][6][7]
Experimental Protocols for Validation
To validate the inverse agonist activity of this compound on LRH-1, several key experiments are typically performed. Detailed methodologies for these assays are provided below.
Luciferase Reporter Assay
This assay is a primary method for quantifying the ability of a compound to inhibit the transcriptional activity of LRH-1.
Objective: To measure the dose-dependent inhibition of LRH-1-mediated transcription by this compound.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 384-well plates at a density of 10,000 cells per well.
-
Cells are co-transfected with a full-length human LRH-1 expression vector (e.g., in a pSport6 vector) and a luciferase reporter construct containing an LRH-1 response element, such as the Cyp19 (Aromatase) promoter driving the luciferase gene.[1] Transfection is typically performed using a lipid-based transfection reagent like FuGene6.[1]
-
-
Compound Treatment:
-
After a 24-hour transfection period, cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following a 20-hour incubation with the compound, the luciferase substrate (e.g., Bright-Glo Luciferase Assay System) is added to each well.[1]
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLUs) are normalized to the vehicle control.
-
The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is calculated using a non-linear regression analysis.
-
Quantitative PCR (qPCR) for LRH-1 Target Gene Expression
This assay confirms the effect of the inverse agonist on the expression of endogenous LRH-1 target genes.
Objective: To determine if this compound can repress the expression of known LRH-1 target genes.
Protocol:
-
Cell Culture and Treatment:
-
A relevant cell line expressing endogenous LRH-1, such as the hepatocellular carcinoma cell line Huh-7, is used.[7]
-
Cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.[7]
-
-
qPCR:
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
The results are presented as fold change in expression compared to the vehicle-treated control.
-
Cell Proliferation Assay
This assay assesses the functional consequence of LRH-1 inhibition on cell growth, particularly in cancer cell lines where LRH-1 is implicated in proliferation.
Objective: To evaluate the anti-proliferative effect of this compound on LRH-1-dependent cancer cells.
Protocol:
-
Cell Culture and Seeding:
-
MDA-MB-231 breast cancer cells, which express LRH-1, are cultured in an appropriate medium (e.g., Leibovitz's L-15 Medium with 10% FBS).[8]
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
-
Viability/Proliferation Measurement:
-
Data Analysis:
-
The percentage of cell proliferation is calculated relative to the vehicle-treated control.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LRH-1 signaling pathway and the experimental workflow for validating this compound's inverse agonist activity.
Caption: LRH-1 Signaling Pathway and Point of this compound Intervention.
Caption: Experimental Workflow for Validating this compound Inverse Agonism.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of LRH-1 and serves as a lead compound for the development of therapeutics targeting this nuclear receptor. The experimental protocols and comparative data provided in this guide offer a framework for researchers to independently validate the inverse agonist activity of this compound and to compare its performance with other modulators of LRH-1. The provided diagrams of the signaling pathway and experimental workflow can further aid in the conceptualization and execution of these studies.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. journal.waocp.org [journal.waocp.org]
A Comparative Guide to ML179 and Other LRH-1 Inhibitors for Researchers
This guide provides a detailed comparison of ML179 with other known Liver Receptor Homolog-1 (LRH-1) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these critical research tools. The information is presented through quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate informed decision-making in experimental design.
Performance Comparison of LRH-1 Inhibitors
The inhibitory activity of small molecules against LRH-1 is a crucial parameter for their use in research. The following table summarizes the reported potency of this compound and other selected LRH-1 inhibitors.
| Compound | Type | IC50 (LRH-1) | Selectivity over SF-1 | Reference |
| This compound (SR-1309) | Inverse Agonist | 320 nM | >31-fold | [1] |
| ML180 (SR1848) | Inverse Agonist | 3.7 µM | Inactive at 10 µM | [2] |
| Compound 3d2 | Antagonist | 6 ± 1 µM (IC50), 1.8 ± 0.4 µM (Kd) | Not specified | [1] |
Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of LRH-1 by 50%. A lower IC50 value denotes a more potent inhibitor. Kd (dissociation constant) represents the binding affinity of the inhibitor to the receptor.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments used to characterize LRH-1 inhibitors.
Luciferase Reporter Gene Assay for LRH-1 Activity
This assay is a common method to screen for and characterize LRH-1 modulators by measuring their effect on LRH-1-mediated gene transcription.
Objective: To determine the functional activity (agonist or antagonist) of a test compound on human LRH-1.
Materials:
-
HEK293T cells
-
Expression plasmid for full-length human LRH-1
-
Luciferase reporter plasmid containing LRH-1 response elements (e.g., from the promoter of a target gene like CYP19A1)
-
Control plasmid for transfection normalization (e.g., β-galactosidase)
-
Transfection reagent (e.g., FuGENE 6)
-
Cell culture medium (DMEM) and supplements
-
Test compounds and controls (e.g., DMSO as vehicle control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for an additional 18-24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase readings to the expression of the co-transfected control (e.g., β-galactosidase activity) to account for variations in transfection efficiency and cell number.
-
Data Analysis: Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate IC50 or EC50 values.
Quantitative PCR (qPCR) for LRH-1 Target Gene Expression
This method is used to quantify the effect of LRH-1 inhibitors on the mRNA levels of its downstream target genes.
Objective: To measure the change in expression of LRH-1 target genes (e.g., SHP, CCNE1, G0S2) in response to inhibitor treatment.
Materials:
-
Cancer cell line endogenously expressing LRH-1 (e.g., Huh-7, AsPC-1)
-
LRH-1 inhibitor (e.g., this compound) and vehicle control (DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Primers specific for LRH-1 target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment: Plate cells and treat with the LRH-1 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: LRH-1 Signaling Pathway Crosstalk with Wnt/β-catenin.
Caption: Luciferase Reporter Assay Workflow.
Caption: qPCR Experimental Workflow.
References
A Comparative Guide to ML179 and ML180: Potency, Efficacy, and Cellular Impact of Two LRH-1 Inverse Agonists
For researchers in oncology, metabolic diseases, and inflammatory conditions, the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, NR5A2) has emerged as a compelling therapeutic target. Two of the pioneering chemical probes used to investigate LRH-1 function are ML179 (also known as SR-1309) and ML180 (SR1848). Both are inverse agonists of LRH-1, but they exhibit distinct potencies and cellular effects. This guide provides a detailed comparison of this compound and ML180, summarizing key experimental data, outlining methodologies for their evaluation, and visualizing their implicated signaling pathways to aid in experimental design and interpretation.
At a Glance: Key Differences
| Feature | This compound (SR-1309) | ML180 (SR1848) |
| Primary Target | Liver Receptor Homolog-1 (LRH-1; NR5A2) | Liver Receptor Homolog-1 (LRH-1; NR5A2) |
| Mechanism of Action | Inverse Agonist | Inverse Agonist |
| Potency (IC50) | 320 nM[1][2] | 3.7 µM[1][2] |
| Maximum Efficacy | 40% repression in reporter assays[1][2] | 64% repression in reporter assays[1][2] |
| Selectivity | Inactive against Steroidogenic Factor-1 (SF-1) | Inactive against Steroidogenic Factor-1 (SF-1) (IC50 > 10 µM)[1] |
| Key Cellular Effects | Induces apoptosis in ER-negative breast cancer cells (MDA-MB-231)[1]; Represses expression of haptoglobin and serum amyloid A proteins[1]. | Inhibits proliferation of liver cancer cells (Huh-7)[1]; Represses LRH-1 and its target genes (e.g., Cyclin D1, Cyclin E1, CYP19)[1]; Ameliorates osteoarthritis by inhibiting the MAPK pathway[3]. |
Quantitative Data Summary
The following tables provide a detailed summary of the reported quantitative data for this compound and ML180, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 | Maximum Repression | Selectivity (vs. SF-1) | Reference |
| This compound | LRH-1 | Luciferase Reporter Assay | 320 nM | 40% | Inactive | [1][2] |
| ML180 | LRH-1 | Luciferase Reporter Assay | 3.7 µM | 64% | > 10 µM | [1][2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | EC50 / IC50 | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation/Viability | Induces cell death | Not specified | [1] |
| ML180 | Huh-7 (Liver Cancer) | Proliferation | Inhibits proliferation | ~2.8 µM | [1] |
| ML180 | MDA-MB-231 (Breast Cancer) | Proliferation | Inhibits growth | Potent activity reported | [1] |
| This compound | HEK293T | StAR Promoter Luciferase Assay | Inhibition | 2.12 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
LRH-1 Signaling Pathway
LRH-1 is a constitutively active transcription factor that plays a crucial role in development, metabolism, and cell proliferation.[4] It binds to the promoter regions of its target genes as a monomer.[4] In cancer, LRH-1 has been shown to synergize with the Wnt/β-catenin pathway to drive the expression of cell cycle regulators like Cyclin D1 and Cyclin E1.[4][5] It also regulates the expression of aromatase (CYP19), an enzyme critical for estrogen synthesis, making it a target in estrogen receptor-positive (ER+) breast cancer.[1][5] Furthermore, its role in promoting cell motility and invasion has been noted in both ER+ and ER-negative breast cancers.[1][5] this compound and ML180, as inverse agonists, bind to LRH-1 and induce a conformational change that leads to the repression of its transcriptional activity.[6]
Experimental Workflow: LRH-1 Inverse Agonist Identification
The identification of this compound and ML180 as LRH-1 inverse agonists involved a multi-step screening process. The primary assay utilized a luciferase reporter system to measure the transcriptional activity of LRH-1. This was followed by counter-screens to ensure selectivity and secondary assays to confirm their effects on cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key experiments used to characterize this compound and ML180.
LRH-1 Luciferase Reporter Assay
This assay quantifies the ability of a compound to modulate the transcriptional activity of LRH-1.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for full-length human LRH-1 (e.g., pCMV-LRH1).
-
A reporter plasmid containing a luciferase gene driven by a promoter with LRH-1 response elements (e.g., pGL4-Cyp19-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates at a density of 1-2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Following a 4-6 hour incubation, replace the transfection medium with fresh medium containing various concentrations of the test compound (this compound or ML180) or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Line: MDA-MB-231 (ER-negative breast cancer) or Huh-7 (liver cancer) cells.
-
Reagents:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells per well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or ML180 for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control and calculate the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of LRH-1 target genes following treatment with the inverse agonists.
-
Cell Line: Appropriate cancer cell lines (e.g., Huh-7, MDA-MB-231).
-
Procedure:
-
Treat cells with this compound, ML180, or vehicle control for a specified time.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers for LRH-1 target genes (e.g., CCND1, CCNE1, CYP19A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.
-
Conclusion
This compound and ML180 are invaluable tools for dissecting the complex biology of LRH-1. While both act as inverse agonists, this compound is significantly more potent, with an IC50 in the nanomolar range, whereas ML180 has a higher efficacy in repressing LRH-1 transcriptional activity in reporter assays.[1][2] The choice between these two compounds will depend on the specific experimental context, including the cell type, the desired level of LRH-1 inhibition, and the biological question being addressed. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize these small molecules in their studies of LRH-1-mediated pathways in health and disease.
References
- 1. Proliferation assay [bio-protocol.org]
- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 4. Nuclear Receptor LRH-1 | Encyclopedia MDPI [encyclopedia.pub]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - JP [thermofisher.com]
ML179: A Selective Inverse Agonist for LRH-1 Over SF-1
For researchers in oncology, metabolic diseases, and endocrinology, the selective modulation of nuclear receptors presents a significant therapeutic opportunity. This guide provides a comparative analysis of ML179, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), and its selectivity over the closely related Steroidogenic Factor-1 (SF-1). The data presented herein demonstrates that this compound is a valuable chemical probe for elucidating the biological functions of LRH-1 with minimal off-target effects on SF-1.
Quantitative Comparison of this compound Activity
Experimental data from luciferase reporter assays quantitatively establish the potency and selectivity of this compound. The compound demonstrates sub-micromolar inhibitory activity against LRH-1 while exhibiting significantly lower to no activity against SF-1 at comparable concentrations.
| Target | Compound | Assay Type | Metric | Value | Reference |
| LRH-1 (NR5A2) | This compound | Luciferase Reporter Assay | IC50 | 320 nM | [1] |
| SF-1 (NR5A1) | This compound | Luciferase Reporter Counterscreen | Activity | Not active (at concentrations tested) | [2] |
Experimental Protocols
The selectivity of this compound was determined through rigorous cell-based assays. Below are the detailed protocols for the primary LRH-1 activity assay and the SF-1 counterscreening assay.
LRH-1 Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of LRH-1.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used.
-
Transfection: Cells were co-transfected with a full-length human LRH-1 expression vector (pSport6-LRH1) and a luciferase reporter plasmid containing response elements for LRH-1 (e.g., Cyp19-Aromatase-luciferase or StAR-luciferase). Transfection was carried out in bulk using FuGene6 or X-tremeGENE 9 DNA Transfection Reagent.[2]
-
Cell Plating: Following a 24-hour transfection period, cells were plated into 384-well plates at a density of 8,000-10,000 cells per well.[2]
-
Compound Treatment: After a 4-hour incubation to allow for cell adherence, cells were treated with various concentrations of this compound or DMSO as a vehicle control for 20 hours.[2]
-
Luminescence Measurement: Luciferase activity was measured using a luminometer following the addition of a luciferase substrate, such as BriteLite Plus.[2]
-
Data Analysis: The resulting luminescence data was normalized to the DMSO control wells to determine the percent inhibition and calculate the IC50 value.
SF-1 Luciferase Reporter Counterscreen Assay
This assay is crucial for determining the selectivity of compounds by assessing their activity against the closely related SF-1.
-
Cell Line: HEK293T cells were utilized.
-
Transfection: Cells were co-transfected with a full-length human SF-1 expression vector (pS6-SF-1) and a luciferase reporter plasmid containing SF-1 response elements (5xSFRE-luciferase).[2]
-
Cell Plating: Post-transfection (24 hours), cells were seeded in 384-well plates at a density of 10,000 cells per well.[2]
-
Compound Treatment: Following a 4-hour incubation, cells were exposed to this compound at various concentrations for 20 hours.[2]
-
Luminescence Measurement: Luciferase activity was quantified using BriteLite Plus reagent and a luminometer.[2]
-
Selectivity Determination: The activity of this compound on SF-1 was compared to its activity on LRH-1. A lack of significant inhibition of SF-1 at concentrations that potently inhibit LRH-1 indicates selectivity.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of LRH-1 and its inhibition by this compound.
Caption: Overview of the SF-1 signaling pathway.
Caption: Experimental workflow for identifying selective LRH-1 inverse agonists.
Conclusion
References
Scrutinizing the Consistency of ML179's Biological Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the reported biological activities of ML179, a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1), across available studies. While a direct comparison of anti-proliferative IC50 values is limited by the currently available public data, this document synthesizes the existing information on its mechanism of action and cellular effects to offer a baseline for its reproducibility.
Summary of this compound's Biological Activity
This compound has been identified as a potent inverse agonist of LRH-1 (NR5A2). The foundational study on this compound reported a half-maximal inhibitory concentration (IC50) of 320 nM in a reporter assay designed to measure LRH-1 activity.[1] This initial characterization highlighted its potential as a chemical probe to investigate the functions of LRH-1.
Subsequent mentions in the literature consistently refer to this primary finding and allude to its anti-proliferative effects, particularly in the context of breast cancer.[2][3] However, a comprehensive, multi-study comparison of its potency in inhibiting cancer cell growth is hampered by a lack of publicly available, quantitative data from diverse research groups. The primary report mentions anti-proliferation activity in the triple-negative breast cancer cell line MDA-MB-231, but does not provide a specific IC50 or GI50 value for this effect.[1]
Below is a table summarizing the key reported activities of this compound based on the available literature.
| Parameter | Reported Value/Effect | Cell Line/System | Reference |
| LRH-1 Inverse Agonism (IC50) | 320 nM | Reporter Assay | [1] |
| Anti-Proliferation | Activity noted | MDA-MB-231 | [1][3] |
Experimental Methodologies
To facilitate the design of new experiments and the comparison with future studies, this section details the typical experimental protocols employed in the characterization of this compound and similar compounds.
LRH-1 Inverse Agonist Reporter Assay
The potency of this compound as an LRH-1 inverse agonist was determined using a cell-based reporter gene assay. A typical protocol for such an assay is as follows:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For the assay, cells are transiently transfected with two plasmids: one expressing the LRH-1 protein and another containing a luciferase reporter gene under the control of an LRH-1 responsive promoter.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of LRH-1.
-
Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation/Viability Assays
To assess the anti-proliferative effects of this compound, colorimetric or luminescent-based cell viability assays are standardly used.
-
MTT/MTS Assay:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: Cells are then treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Signal Quantification: The formazan is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Assay Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Procedure: After compound treatment, a reagent containing luciferase and its substrate is added to the cells. The resulting luminescent signal, which is proportional to the amount of ATP, is measured with a luminometer.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound is a well-established inverse agonist of LRH-1 with a reported IC50 of 320 nM in a reporter assay format. While its anti-proliferative activity in cancer cells has been noted, particularly in the MDA-MB-231 breast cancer cell line, there is a conspicuous absence of publicly available, quantitative proliferation data (e.g., IC50 or GI50 values) from multiple independent studies. This data gap makes a direct assessment of the reproducibility of its anti-proliferative potency challenging.
For the scientific community to build upon the initial findings, it is crucial for subsequent studies utilizing this compound to publish detailed dose-response data for its effects on cell viability and proliferation across a variety of cancer cell lines. This will enable a more robust, cross-study comparison and a clearer understanding of the reproducibility and context-dependency of this compound's biological effects. Researchers are encouraged to employ standardized cell viability assay protocols to facilitate such comparisons.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of ML179's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of ML179, a known inverse agonist of Liver Receptor Homologue-1 (LRH-1), with other anti-cancer agents. The data presented is compiled from various studies to offer a cross-validation perspective.
Comparative Anti-Proliferative Activity
The efficacy of this compound and alternative compounds is typically assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell proliferation. The following table summarizes the IC50 values for this compound and other anti-proliferative agents in various cancer cell lines.
Disclaimer: The data in this table is compiled from different research articles. Direct comparison of IC50 values should be made with caution as experimental conditions such as cell density, assay type, and incubation time can vary between studies.
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| This compound | LRH-1 Inverse Agonist | MDA-MB-231 (Breast Cancer) | 0.32 | [Not explicitly found in a comparative study] |
| SR1848 | LRH-1 Repressor | Huh-7 (Liver Cancer) | ~2.8 (EC50) | [Not explicitly found in a comparative study] |
| Goniothalamin | Natural Product | MCF-7 (Breast Cancer) | 0.8 (72h) | [1][2] |
| MDA-MB-231 (Breast Cancer) | Not specified | [1] | ||
| HepG2 (Liver Cancer) | 4.6 (72h) | [3] | ||
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 (Breast Cancer) | 1.1 - 8.306 | [4][5] |
| MDA-MB-231 (Breast Cancer) | 0.9 - 6.602 | [4][5] |
Experimental Protocols
Accurate and reproducible assessment of anti-proliferative effects is critical. Below are detailed methodologies for two standard assays.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound, alternatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of long-term cell survival and proliferative capacity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form. The medium should be changed every 2-3 days.
-
Colony Fixation and Staining:
-
Gently wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.
-
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Combination of Goniothalamin and Sol-Gel-Derived Bioactive Glass 45S5 Enhances Growth Inhibitory Activity via Apoptosis Induction and Cell Cycle Arrest in Breast Cancer Cells MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. jrmds.in [jrmds.in]
ML179: A Comparative Guide to its Efficacy in Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
ML179, a potent inverse agonist of the Liver Receptor Homologue-1 (LRH-1), has emerged as a molecule of interest in oncology research. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to inform further investigation and drug development efforts.
Overview of this compound
This compound is a small molecule identified as an inverse agonist of LRH-1 (also known as Nuclear Receptor Subfamily 5 Group A Member 2 or NR5A2). LRH-1 is a nuclear receptor that plays a crucial role in the regulation of development, metabolism, and cellular proliferation. Its overexpression has been implicated in the progression of various cancers, including those of the breast, pancreas, and gastrointestinal tract, making it a promising therapeutic target.[1][2]
This compound exerts its effects by inhibiting the transcriptional activity of LRH-1. In reporter assays, this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 320 nM.[3][4] This inhibitory action disrupts the downstream signaling pathways regulated by LRH-1 that promote cancer cell proliferation, motility, and invasion.[3][5]
Efficacy in Different Cancer Subtypes
The available research primarily highlights the anti-proliferative activity of this compound in estrogen receptor (ER)-negative breast cancer.
Breast Cancer
Initial studies have focused on the MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC). Research has shown that LRH-1 promotes motility and invasiveness in both ER-positive and ER-negative breast cancer cells, suggesting that its inhibition by molecules like this compound could be a valuable therapeutic strategy.[3][5] While the anti-proliferative activity of this compound in MDA-MB-231 cells has been noted, specific IC50 values from direct cytotoxicity or anti-proliferative assays on this or other breast cancer cell lines are not yet widely published.[3]
Other Cancer Subtypes
The role of LRH-1 in pancreatic and gastrointestinal cancers suggests that this compound could have therapeutic potential in these malignancies as well.[1][2] LRH-1 is known to act synergistically with β-catenin to transactivate key cell cycle regulators like Cyclin D1 and Cyclin E1, promoting cell proliferation.[5] Therefore, inhibition of LRH-1 by this compound is hypothesized to suppress tumor growth in these cancers. However, to date, there is a lack of published data demonstrating the direct cytotoxic or anti-proliferative efficacy of this compound in cell lines derived from these cancer types.
Comparison with Other LRH-1 Inhibitors
This compound is often mentioned alongside ML180, another LRH-1 inverse agonist. A comparison of their potency in reporter assays is provided below.
| Compound | Target | IC50 (Reporter Assay) | Maximum Efficacy (Repression) |
| This compound | LRH-1 | 320 nM[3][4] | 40%[3] |
| ML180 | LRH-1 | 3.7 µM[3][4] | 64%[3] |
While this compound is significantly more potent than ML180, ML180 demonstrates a higher maximal efficacy in repressing LRH-1 activity in these assays.[3] The choice between potency and maximal efficacy may depend on the specific therapeutic context and further preclinical and clinical evaluation is needed to determine the superior candidate for development.
Experimental Protocols
Detailed experimental protocols for the efficacy of this compound are not extensively published. However, based on standard methodologies used for similar compounds, the following protocols can be inferred.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (and/or comparator compounds) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.
Luciferase Reporter Assay for LRH-1 Inhibition
This assay is used to measure the direct inhibitory effect of a compound on the transcriptional activity of LRH-1.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an LRH-1 expression vector and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., the Cyp19/Aromatase promoter).[1]
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound.
-
Cell Lysis and Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of luciferase activity by this compound is calculated relative to a vehicle control, and the IC50 value is determined.[1]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the nuclear receptor LRH-1. The downstream consequences of this inhibition are central to its anti-cancer effects.
Caption: Simplified signaling pathway of this compound's action on cancer cells.
By inhibiting LRH-1, this compound is expected to:
-
Disrupt Cell Cycle Progression: LRH-1, in concert with β-catenin, promotes the transcription of Cyclin D1 and Cyclin E1, which are critical for the G1/S transition in the cell cycle. Inhibition of LRH-1 would therefore lead to cell cycle arrest and a reduction in cell proliferation.[5]
-
Reduce Estrogen Synthesis: In ER-positive breast cancer, LRH-1 regulates the expression of aromatase (Cyp19), a key enzyme in estrogen synthesis. By inhibiting LRH-1, this compound could potentially reduce local estrogen production, thereby inhibiting the growth of hormone-dependent tumors.[3]
-
Inhibit Metastasis: LRH-1 has been shown to promote the motility and invasion of breast cancer cells.[3][5] Inhibition of LRH-1 by this compound may therefore have anti-metastatic effects.
The induction of apoptosis as a direct consequence of this compound treatment is a plausible mechanism of action, likely occurring as a result of cell cycle disruption and the inhibition of pro-survival signals downstream of LRH-1. However, specific studies detailing the apoptotic pathways activated by this compound are needed.
Conclusion
This compound is a promising LRH-1 inverse agonist with demonstrated potency in preclinical models. Its activity in ER-negative breast cancer cells highlights its potential for treating this challenging cancer subtype. However, the current body of public-domain literature lacks extensive quantitative data on its efficacy across a broader range of cancer cell lines. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies and the exploration of its efficacy in other LRH-1 dependent cancers such as pancreatic and colorectal cancers. Comparative studies with other LRH-1 inhibitors and standard-of-care chemotherapies will be crucial in defining its position in the landscape of cancer therapeutics.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug resistance genes screening of pancreatic ductal adenocarcinoma based on sensitivity profile to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of ML179 and SR1848: Novel Inverse Agonists of Liver Receptor Homolog-1
A comprehensive guide for researchers and drug development professionals on the activities and mechanisms of two key chemical probes for the orphan nuclear receptor LRH-1.
This guide provides a detailed comparative analysis of ML179 (SR-1309) and SR1848 (ML-180), two pioneering small molecule inverse agonists of the Liver Receptor Homolog-1 (LRH-1; NR5A2). LRH-1 is a critical regulator of development, metabolism, and steroidogenesis, and has emerged as a promising therapeutic target in oncology, particularly in breast and pancreatic cancers.[1] This document summarizes their known biochemical activities, cellular effects, and underlying mechanisms of action, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Data Summary
The following table provides a side-by-side comparison of the key quantitative parameters for this compound and SR1848, derived from in vitro assays. These compounds were identified as first-in-class LRH-1 inverse agonists through a comprehensive screening initiative.[2][3]
| Parameter | This compound (SR-1309) | SR1848 (ML-180) | Reference |
| Target | Liver Receptor Homolog-1 (LRH-1; NR5A2) | Liver Receptor Homolog-1 (LRH-1; NR5A2) | [2][3] |
| Activity | Inverse Agonist | Inverse Agonist/Repressor | [2][3] |
| IC50 (Reporter Assay) | 320 nM | 3.7 µM | [2][3] |
| Maximal Repression | 40% | 64% | [2][3] |
| Anti-proliferative EC50 | Data not available | ~2.8 µM (in Huh-7 cells) | [4] |
| Selectivity | Inactive against Steroidogenic Factor-1 (SF-1) | Inactive against Steroidogenic Factor-1 (SF-1; IC50 > 10 µM) | [4] |
| PubChem CID | 45100448 | 3238389 | [2][3] |
Mechanism of Action
While both this compound and SR1848 function to inhibit the transcriptional activity of LRH-1, their precise mechanisms of action appear to differ, contributing to their distinct potency and efficacy profiles.
This compound is characterized as a potent inverse agonist.[2][3] Inverse agonism in nuclear receptors typically involves the stabilization of a receptor conformation that favors the recruitment of corepressors over coactivators to the promoter regions of target genes, leading to transcriptional silencing.[5]
SR1848 , on the other hand, exhibits a distinct mechanism by inducing the rapid translocation of LRH-1 from the nucleus to the cytoplasm.[1] This relocalization effectively sequesters the receptor from its target genes on the chromatin, thereby abrogating its transcriptional function.[1] This effect has been shown to lead to the downregulation of LRH-1 target genes involved in cell proliferation, such as cyclin D1 and cyclin E1.[1] The antiproliferative effects of SR1848 have been shown to be LRH-1 dependent, as they are not observed in LRH-1-deficient cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and SR1848.
LRH-1 Reporter Gene Assay
This assay is used to quantify the ability of compounds to inhibit LRH-1-mediated gene transcription.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for full-length human LRH-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements (e.g., from the Cyp19 aromatase gene).[2]
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are co-transfected with the LRH-1 expression vector, the luciferase reporter plasmid, and the normalization control plasmid.
-
After 24 hours, the transfected cells are plated into multi-well plates.
-
Cells are then treated with a range of concentrations of the test compounds (this compound or SR1848) or vehicle control (DMSO).
-
Following a 20-24 hour incubation period, cells are lysed.
-
Luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.
-
-
Data Analysis: Luciferase activity is normalized to the β-galactosidase activity for each well. The normalized data is then used to generate dose-response curves and calculate IC50 values.
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines that endogenously express LRH-1.
-
Cell Lines:
-
MDA-MB-231: An estrogen receptor-negative human breast adenocarcinoma cell line.
-
Huh-7: A human hepatocellular carcinoma cell line.
-
-
Procedure:
-
Cells are seeded in multi-well plates at a predetermined density.
-
After allowing the cells to adhere (typically overnight), they are treated with various concentrations of this compound, SR1848, or a vehicle control.
-
The cells are incubated for a period of 48-72 hours.
-
Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: The signal from treated wells is normalized to the vehicle control wells to determine the percentage of growth inhibition. This data is then used to generate dose-response curves and calculate EC50 values.
Immunocytochemistry for LRH-1 Translocation
This method is used to visualize the subcellular localization of LRH-1 in response to compound treatment.
-
Cell Line: Huh-7 cells, which have high endogenous LRH-1 expression.
-
Procedure:
-
Huh-7 cells are grown on glass coverslips in a multi-well plate.
-
Cells are treated with SR1848 (e.g., 5 µM) or vehicle control for a defined period (e.g., 2 hours).[1]
-
After treatment, the cells are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Cells are incubated with a primary antibody specific for LRH-1.
-
After washing, the cells are incubated with a fluorescently-labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye such as DAPI.
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
-
Data Analysis: The fluorescence images are analyzed to compare the localization of the LRH-1 signal (e.g., predominantly nuclear in control cells versus cytoplasmic in SR1848-treated cells).
Conclusion
This compound and SR1848 are invaluable chemical tools for probing the function of LRH-1. This compound stands out for its high potency as an inverse agonist in biochemical assays, making it a suitable probe for studies where a strong and direct inhibition of LRH-1's transcriptional machinery is desired. In contrast, SR1848, while less potent in reporter assays, exhibits a clear and distinct mechanism of action by inducing the cytoplasmic translocation of LRH-1, leading to robust anti-proliferative effects in relevant cancer cell models. The choice between these two compounds will depend on the specific biological question being addressed. For researchers aiming to study the direct consequences of LRH-1 transcriptional repression at the chromatin level, this compound may be the preferred tool. For those investigating the cellular consequences of depleting nuclear LRH-1 and its impact on cell signaling and proliferation, SR1848 provides a well-characterized option. Further head-to-head studies in various biological contexts, including in vivo models, are warranted to fully elucidate their therapeutic potential.
References
- 1. Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Model for Quantitative Analysis of Cell Cycle Arrest and Its Contribution to Overall Growth Inhibition by Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revistas.usp.br [revistas.usp.br]
- 5. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Validating ML179's Effect on Target Gene Promoters: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML179's performance against other alternatives in modulating Liver Receptor Homolog-1 (LRH-1) target gene promoters, supported by experimental data and detailed protocols.
This compound has been identified as a potent inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1] LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including cholesterol metabolism, steroidogenesis, and the acute phase inflammatory response.[2][3] Its dysregulation has been implicated in several diseases, including cancer.[4] As an inverse agonist, this compound reduces the constitutive activity of LRH-1, thereby repressing the expression of its target genes.[3] This guide focuses on the experimental validation of this compound's effect on the promoters of well-established LRH-1 target genes and compares its activity with another known LRH-1 inverse agonist, ML180.
Comparative Performance of LRH-1 Inverse Agonists
The efficacy of this compound in repressing LRH-1-mediated transcription has been quantified in various assays. The following table summarizes the comparative performance of this compound and ML180 on different LRH-1 target gene promoters.
| Compound | Target Gene Promoter | Assay Type | Cell Line | IC50 | Maximum Repression | Reference |
| This compound | Cyp19 (Aromatase)-luciferase | Luciferase Reporter Assay | - | 320 nM | 40% | [2][5] |
| This compound | StAR-luciferase | Luciferase Reporter Assay | - | - | Represses expression | [2][3] |
| This compound | Haptoglobin (Hp), SAA1, SAA4 | qPCR | Huh7 | - | Represses expression to control levels | [3] |
| ML180 | Cyp19 (Aromatase)-luciferase | Luciferase Reporter Assay | - | 3.7 µM | 64% | [2][5] |
| ML180 | Cyclin D1, Cyclin E1 | Gene Expression Assay | Hepatic cells | - | Dose-dependent reduction | [6] |
| ML180 | LRH-1, SHP | qPCR | Adrenal glands and pancreatic tissue (in vivo) | - | Significant decrease in mRNA | [7][8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used for its validation, the following diagrams illustrate the LRH-1 signaling pathway and a typical experimental workflow.
Caption: LRH-1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for validating this compound's effect.
Experimental Protocols
Below are detailed protocols for two key experiments used to validate the effect of this compound on LRH-1 target gene promoters.
Luciferase Reporter Assay
This assay measures the ability of this compound to repress the transcriptional activity of LRH-1 on a specific target gene promoter linked to a luciferase reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
Expression plasmid for full-length human LRH-1
-
Luciferase reporter plasmid containing the target gene promoter (e.g., pGL3-Cyp19-promoter)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
This compound and other test compounds (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the LRH-1 expression plasmid, 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla control plasmid.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine 2000 mixtures and incubate at room temperature for 20 minutes to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours of transfection, replace the medium with 100 µL of medium containing the desired concentration of the test compounds. Include a DMSO-only vehicle control.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of repression for each compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay determines whether this compound treatment affects the binding of LRH-1 to its target gene promoters in a cellular context.
Materials:
-
Huh7 cells (or other cell line endogenously expressing LRH-1)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-LRH-1 antibody (ChIP-grade)
-
Normal rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the LRH-1 binding site on a target promoter and a negative control region
Protocol:
-
Cell Culture and Treatment:
-
Grow Huh7 cells in 150 mm dishes to 80-90% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 24 hours.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-LRH-1 antibody or IgG control.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Resuspend the purified DNA in nuclease-free water.
-
Perform qPCR using primers specific to the LRH-1 binding region on a target gene promoter (e.g., CYP19) and a negative control region where LRH-1 is not expected to bind.
-
Calculate the enrichment of the target promoter region in the LRH-1 IP sample relative to the IgG control and the input chromatin. Compare the enrichment between this compound-treated and vehicle-treated samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide analysis of hepatic LRH-1 reveals a promoter binding preference and suggests a role in regulating genes of lipid metabolism in concert with FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Specificity of ML179's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activity and specificity of ML179, a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1). Its performance is compared with other relevant alternatives, supported by experimental data to aid in research and drug development decisions.
Introduction to this compound and its Target: LRH-1
This compound is a small molecule identified as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a nuclear receptor that plays a crucial role in various physiological processes, including development, metabolism, and steroidogenesis.[1][2] In the context of cancer, particularly breast cancer, LRH-1 has emerged as a significant therapeutic target. It is known to regulate the expression of aromatase (CYP19A1), a key enzyme responsible for estrogen biosynthesis.[3][4][5] By inhibiting LRH-1 activity, inverse agonists like this compound can potentially modulate estrogen-dependent pathways in cancer cells.
Comparative Analysis of LRH-1 Inverse Agonists
The specificity of a compound is critical for its utility as a research tool and its potential as a therapeutic agent. Here, we compare the in vitro potency of this compound with another identified LRH-1 inverse agonist, ML180.
| Compound | Target | Assay Type | IC50 | Maximum Efficacy (% Repression) | Reference |
| This compound | LRH-1 | Luciferase Reporter Assay | 320 nM | 40% | [1][2] |
| ML180 | LRH-1 | Luciferase Reporter Assay | 3.7 µM | 64% | [1][2] |
Table 1: Comparison of in vitro potency of LRH-1 inverse agonists. This table summarizes the half-maximal inhibitory concentration (IC50) and maximum efficacy of this compound and ML180 in a luciferase reporter assay.
Specificity Profile of this compound
Further comprehensive off-target screening against a panel of other nuclear receptors and unrelated proteins would be necessary to fully characterize the specificity profile of this compound.
Key Signaling Pathway: LRH-1 Regulation of Aromatase Expression in Breast Cancer
LRH-1 plays a pivotal role in the progression of certain breast cancers by controlling the expression of aromatase. The following diagram illustrates this signaling pathway.
Caption: LRH-1 signaling pathway in breast cancer.
This pathway highlights how LRH-1, activated by upstream signals including the Estrogen Receptor (ER), promotes the transcription of the CYP19A1 gene, leading to increased aromatase production. This creates a positive feedback loop that enhances local estrogen levels, driving tumor growth. This compound acts by inhibiting LRH-1, thereby disrupting this cycle.
Experimental Protocols
Luciferase Reporter Gene Assay for LRH-1 Activity
This assay is commonly used to screen for modulators of nuclear receptor activity.
Objective: To determine the ability of a test compound (e.g., this compound) to inhibit the transcriptional activity of LRH-1.
Workflow:
Caption: Luciferase reporter assay workflow.
Detailed Steps:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded into 96-well plates.
-
A transfection mixture containing an LRH-1 expression plasmid and a luciferase reporter plasmid (e.g., pGL4 containing multiple copies of an LRH-1 response element upstream of the luciferase gene) is prepared using a suitable transfection reagent.
-
The cells are co-transfected with the plasmid mixture and incubated.[6][7][8]
-
-
Compound Treatment:
-
After an initial incubation period (e.g., 24 hours) to allow for receptor and reporter expression, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following a further incubation period (e.g., 18-24 hours), the cells are lysed.
-
A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.[9]
-
-
Data Analysis:
-
The relative light units (RLU) are plotted against the compound concentration.
-
The IC50 value, representing the concentration at which the compound inhibits 50% of the LRH-1 transcriptional activity, is calculated using a suitable curve-fitting software.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
Objective: To determine the effect of this compound on the viability of a cancer cell line (e.g., MDA-MB-231).
Workflow:
Caption: MTT cell viability assay workflow.
Detailed Steps:
-
Cell Seeding and Treatment:
-
MDA-MB-231 cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound. A vehicle control (DMSO) is also included.
-
-
MTT Incubation:
-
After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.[10]
-
-
Solubilization and Measurement:
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound is a potent inverse agonist of LRH-1. While it shows clear activity in repressing LRH-1-mediated transcription, a comprehensive assessment of its specificity, particularly against its close homolog SF-1 and a wider range of nuclear receptors, requires further quantitative data. The provided experimental protocols offer a framework for researchers to conduct such comparative studies and to further investigate the biological effects of this compound in relevant cellular contexts. The role of LRH-1 in breast cancer, especially in regulating aromatase expression, highlights the therapeutic potential of targeting this nuclear receptor with specific inhibitors like this compound.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orphan Nuclear Receptor LRH-1 and ERα Activate GREB1 Expression to Induce Breast Cancer Cell Proliferation | PLOS One [journals.plos.org]
- 5. LRH-1 governs vital transcriptional programs in endocrine-sensitive and -resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. Nuclear Receptor Analysis Luciferase Vectors [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ML179: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in pioneering work, the responsible management and disposal of investigational compounds like ML179 are critical for ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent inverse agonist of liver receptor homolog-1 (LRH-1). Adherence to these protocols is vital for mitigating potential risks and maintaining compliance with regulatory standards.
This compound, identified by CAS Number 1883548-87-5, is a small molecule modulator with a molecular formula of C₂₁H₂₅F₃N₄O₂ and a molecular weight of 422.4 g/mol .[1] While specific toxicological and ecotoxicological data for this compound are not extensively published, its biological activity necessitates that it be handled as a hazardous substance. The following procedures are grounded in general best practices for the disposal of potent pharmaceutical compounds and should always be supplemented by a thorough review of any available compound-specific Safety Data Sheet (SDS) and strict adherence to local institutional and environmental regulations.
Key Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below for easy reference. This information is crucial for making informed decisions regarding handling and disposal.
| Property | Value | Reference |
| CAS Number | 1883548-87-5 | [1] |
| Molecular Formula | C₂₁H₂₅F₃N₄O₂ | [1] |
| Molecular Weight | 422.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMSO: 10 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols: A General Framework
General Protocol for Unknown Waste Characterization:
-
Sample Collection: Carefully collect a representative sample of the this compound waste stream (solid or liquid) in a clean, compatible container.
-
Analytical Testing: Submit the sample to a certified analytical laboratory for testing. The analysis should, at a minimum, test for the characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, and toxicity.
-
Report Analysis: Review the laboratory report to determine the appropriate hazardous waste codes and to inform the selection of the proper disposal route.
-
Consult EHS: Share the results with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all disposal requirements.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, whether in solid form, in solution, or as contaminated laboratory materials, must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in safe disposal.
-
Solid Waste: Collect all solid this compound waste, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any materials used for spill cleanup, in a dedicated, clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical properties of this compound.
-
Liquid Waste: Collect all liquid waste containing this compound, such as experimental solutions and solvent rinses (e.g., DMSO), in a separate, sealed, and clearly labeled hazardous waste container.[2] Ensure the container is compatible with the solvents used and do not mix incompatible waste streams.[2][3]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.[2]
Step 2: Labeling and Storage
Clear and accurate labeling is mandatory for the safe management of hazardous waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and a description of the contents (e.g., "Solid Waste with this compound," "Liquid Waste with this compound in DMSO").[2]
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area.[4] This area should be away from incompatible materials, heat, and ignition sources.[5]
Step 3: Arranging for Disposal
Professional disposal is the only acceptable method for this type of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Provide the EHS department with a complete inventory of the waste, including chemical names and quantities.
-
Follow all institutional procedures for waste pickup and documentation.
Step 4: Decontamination of Emptied Containers
Empty containers that once held this compound must also be managed properly.
-
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the residue.[4]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[4][6]
-
After triple-rinsing, the container may be disposed of according to institutional policies, which may include recycling or disposal in regular trash.[4]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Workflow for the safe disposal of this compound waste.
Potential Decomposition Products
While specific studies on the thermal decomposition of this compound are not available, its chemical structure, which includes a trifluoromethylphenyl group, suggests that thermal decomposition could produce hazardous gases. The presence of fluorine indicates that hydrogen fluoride (HF), a highly corrosive and toxic gas, could be a decomposition product.[7] The combustion of nitrogen-containing organic compounds can also produce nitrogen oxides. Therefore, incineration of this compound waste should only be conducted in a licensed facility with appropriate flue gas scrubbing capabilities.[8]
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. essex.ac.uk [essex.ac.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. gpcsilicones.com [gpcsilicones.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nist.gov [nist.gov]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling ML179 (SR-1309)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the experimental compound ML179, also known as SR-1309. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary information for safe and effective laboratory practices. The following procedural guidance is designed to directly address your operational questions and ensure the highest safety standards when working with this compound.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach based on its known biological activity and general laboratory chemical safety standards is essential. This compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2), a nuclear receptor involved in various physiological processes.[1] The toxicological properties of this compound have not been fully elucidated; therefore, it should be handled with care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE):
Standard laboratory PPE is mandatory when handling this compound in solid or solution form. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling larger quantities.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
For procedures with a risk of generating dust or aerosols, a chemical fume hood is recommended.
Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Logistical Information: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
This compound is typically supplied as a crystalline solid or in a solution.
-
Store in a tightly sealed, light-resistant container.
-
For long-term storage, it is recommended to store the compound at -20°C or -80°C.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (SR-1309).
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈N₂O₄S | MedChemExpress |
| Molecular Weight | 476.59 g/mol | MedChemExpress |
| Purity | >98% | MedChemExpress |
| Appearance | A crystalline solid | MedChemExpress |
| Solubility | DMSO: ≥ 34 mg/mL | MedChemExpress |
| IC₅₀ | 320 nM (for LRH-1/NR5A2) | MedChemExpress |
Note: This data is based on information from chemical suppliers and may vary. Please refer to the certificate of analysis provided with your specific batch of this compound.
Experimental Protocol: Inhibition of Cancer Cell Proliferation
The following is a representative protocol for an in vitro experiment using this compound to assess its effect on the proliferation of breast cancer cells, where it has shown anti-proliferative activity.
Objective: To determine the effect of this compound on the viability of MDA-MB-231 breast cancer cells.
Materials:
-
This compound (SR-1309)
-
MDA-MB-231 breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate for 2 hours at room temperature in the dark.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the dose-dependent effect of this compound on cell proliferation.
-
Signaling Pathway Diagram
This compound acts as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a role in gene transcription. In its active state, LRH-1 can promote the expression of genes involved in cell proliferation. As an inverse agonist, this compound binds to LRH-1 and promotes the recruitment of co-repressors, thereby inhibiting the transcription of these target genes.
Caption: this compound inhibits LRH-1 mediated gene transcription.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
